4-Fluoro-3-methyl-5-phenyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-5-methyl-3-phenyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLBXMWNENARGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717813 | |
| Record name | 4-Fluoro-5-methyl-3-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1318239-51-8 | |
| Record name | 4-Fluoro-5-methyl-3-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-methyl-5-phenyl-1H-pyrazole
Introduction: The Significance of Fluorinated Pyrazoles in Modern Drug Discovery
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the heterocyclic scaffolds that have benefited from this "fluorine advantage," the pyrazole ring system stands out for its remarkable versatility and prevalence in a wide array of therapeutic agents.
This guide provides a comprehensive, in-depth technical overview of the synthesis of a specific fluorinated pyrazole, 4-Fluoro-3-methyl-5-phenyl-1H-pyrazole. This molecule serves as an exemplary case study for the strategic construction of a fluorinated heterocyclic compound. We will delve into the underlying principles of the synthetic strategy, provide detailed, field-tested experimental protocols, and explain the causal relationships behind the methodological choices. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of this synthetic pathway.
Overall Synthetic Strategy
The synthesis of this compound is most efficiently achieved through a two-step sequence. This approach leverages a classic heterocyclic ring formation reaction followed by a modern, selective fluorination technique. The overall workflow is depicted below:
Caption: Overall two-step synthetic workflow.
This strategy is predicated on two robust and well-established transformations:
-
Knorr Pyrazole Synthesis: The formation of the 3-methyl-5-phenyl-1H-pyrazole core via the cyclocondensation of the 1,3-dicarbonyl compound, 1-phenylbutane-1,3-dione, with hydrazine.[1][2] This method is renowned for its efficiency and reliability in constructing the pyrazole ring system.[3]
-
Electrophilic Aromatic Substitution: The selective introduction of a fluorine atom at the C-4 position of the pyrazole ring using an electrophilic fluorinating agent.[4][5] This "late-stage" fluorination approach is highly valuable as it allows for the modification of a pre-formed heterocyclic core.
Part 1: Synthesis of the 3-Methyl-5-phenyl-1H-pyrazole Intermediate
The foundational step in this synthesis is the construction of the pyrazole heterocycle. The Knorr synthesis provides a direct and high-yielding route from a 1,3-diketone precursor.
Mechanistic Rationale
The reaction proceeds through an initial nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl groups of 1-phenylbutane-1,3-dione, typically the more reactive ketone, to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration of the cyclic intermediate leads to the formation of the stable, aromatic pyrazole ring.[3] The regioselectivity, which determines the position of the methyl and phenyl substituents, is governed by the relative electrophilicity of the two carbonyl carbons in the diketone.
Caption: Mechanism of Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 3-Methyl-5-phenyl-1H-pyrazole
This protocol is adapted from established procedures for the condensation of 1,3-diketones with hydrazine.[6][7]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-Phenylbutane-1,3-dione | 162.18 | 8.11 g | 50.0 |
| Hydrazine hydrate (~64% hydrazine) | 50.06 | 3.1 mL | ~62.5 |
| Ethanol | 46.07 | 50 mL | - |
| Glacial Acetic Acid | 60.05 | 0.5 mL | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8.11 g (50.0 mmol) of 1-phenylbutane-1,3-dione in 50 mL of ethanol.[6]
-
Addition of Hydrazine: To the stirred solution, add 3.1 mL (~62.5 mmol) of hydrazine hydrate. A slight exotherm may be observed.
-
Acid Catalysis: Add 0.5 mL of glacial acetic acid to the mixture. The acid catalyzes both the initial condensation and the final dehydration step.
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting diketone is consumed.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate crystallization.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold ethanol, and then with cold water to remove any residual hydrazine salts.
-
Drying: Dry the product under vacuum to yield 3-methyl-5-phenyl-1H-pyrazole as a white to off-white crystalline solid.
Part 2: Electrophilic Fluorination of 3-Methyl-5-phenyl-1H-pyrazole
With the pyrazole core successfully synthesized, the next critical step is the regioselective introduction of the fluorine atom. The C-4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic attack.
Mechanistic Rationale and Choice of Reagent
The fluorination is achieved via an electrophilic aromatic substitution mechanism. Selectfluor™ (F-TEDA-BF₄) is the reagent of choice for this transformation due to its effectiveness, stability, and ease of handling compared to other fluorinating agents like elemental fluorine.[4][8] In this reaction, the pyrazole acts as the nucleophile, attacking the electrophilic fluorine atom of Selectfluor™. This generates a cationic intermediate (a sigma complex), which is stabilized by the pyrazole ring. Subsequent deprotonation at the C-4 position re-establishes the aromaticity of the ring, yielding the final 4-fluorinated product.[4]
The reaction is typically performed in a polar aprotic solvent, such as acetonitrile, which effectively solubilizes both the pyrazole substrate and the Selectfluor™ reagent.[9]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Electrophilic ring fluorination of 3,5-disubstituted pyrazoles: application to the formal synthesis of a neprilysin inhibitor key intermediate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
An In-Depth Technical Guide to 4-Fluoro-3-methyl-5-phenyl-1H-pyrazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Fluoro-3-methyl-5-phenyl-1H-pyrazole. As a member of the fluorinated pyrazole family, this compound holds significant interest for medicinal chemistry and materials science due to the unique electronic properties imparted by the fluorine atom. The introduction of fluorine can enhance metabolic stability, binding affinity to biological targets, and other pharmacokinetic and pharmacodynamic properties.[1][2] This guide will delve into the synthetic pathways, spectroscopic characterization, and the known biological relevance of this class of compounds, offering valuable insights for researchers and professionals in drug discovery and development.
Introduction: The Significance of Fluorinated Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[3] The incorporation of fluorine into organic molecules is a widely employed strategy in drug design to modulate various physicochemical and biological properties.[1][4] In the context of pyrazoles, the introduction of a fluorine atom, particularly at the 4-position, can significantly influence the molecule's electronic nature, lipophilicity, and metabolic stability, making it a valuable building block for the development of novel therapeutic agents.[1][2] Fluorinated pyrazoles have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5]
This guide focuses specifically on this compound, a representative member of this important class of compounds. We will explore its chemical architecture, discuss synthetic strategies for its preparation, and analyze its key chemical and physical properties.
Molecular Structure and Physicochemical Properties
The structure of this compound features a central five-membered pyrazole ring substituted with a fluorine atom at the 4-position, a methyl group at the 3-position, and a phenyl group at the 5-position.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H9FN2 | (Calculated) |
| Molecular Weight | 176.19 g/mol | (Calculated) |
| XLogP3 | 2.3 | (Predicted) |
| Hydrogen Bond Donor Count | 1 | (Predicted) |
| Hydrogen Bond Acceptor Count | 2 | (Predicted) |
| Rotatable Bond Count | 1 | (Predicted) |
Synthesis of this compound
The synthesis of 4-fluoropyrazoles can be challenging due to the high reactivity of the pyrazole ring towards electrophiles and the strong oxidizing nature of many fluorinating agents.[1] However, several strategies have been developed for the synthesis of this class of compounds.
General Synthetic Approaches
Two primary strategies for the synthesis of 4-fluoropyrazoles include:
-
Direct Fluorination of a Pre-formed Pyrazole Ring: This approach involves the treatment of a 3-methyl-5-phenyl-1H-pyrazole precursor with an electrophilic fluorinating agent. Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly used for this purpose.[2][6] The reaction conditions, such as solvent and temperature, need to be carefully optimized to achieve good yields and selectivity.
-
Cyclization of Fluorinated Precursors: This method involves the construction of the pyrazole ring from acyclic starting materials that already contain the fluorine atom. For instance, the condensation of a fluorinated 1,3-dicarbonyl compound with a hydrazine derivative is a common route.[1][2]
Illustrative Synthetic Workflow
While a specific protocol for this compound is not explicitly detailed in the searched literature, a plausible synthetic route can be conceptualized based on established methods for analogous compounds. One such approach involves the direct fluorination of 3-methyl-5-phenyl-1H-pyrazole.
Caption: A conceptual workflow for the synthesis of this compound via direct fluorination.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, experimental protocol based on similar reactions reported in the literature.[6][7]
Materials:
-
3-Methyl-5-phenyl-1H-pyrazole
-
Selectfluor®
-
Anhydrous Acetonitrile
-
Sodium Bicarbonate (aq. solution)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-5-phenyl-1H-pyrazole (1 equivalent) in anhydrous acetonitrile.
-
Add Selectfluor® (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While the exact spectra for this specific compound are not available, the expected features can be inferred from data on analogous structures.[8][9][10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic protons of the phenyl ring, and the N-H proton of the pyrazole ring. The methyl group protons would likely appear as a singlet in the upfield region. The phenyl group protons would present as a multiplet in the aromatic region. The N-H proton signal is typically broad and its chemical shift can be solvent-dependent.[8][9]
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The presence of the fluorine atom will cause splitting of the signal for the carbon at the 4-position (C4) and potentially for adjacent carbons (C3 and C5) due to C-F coupling.[13][14]
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single resonance is expected. The chemical shift will be indicative of the electronic environment of the fluorine atom on the pyrazole ring.[6][15][16][17]
Table 2: Expected NMR Spectroscopic Data Ranges for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| ¹H | ||||
| CH₃ | ~2.0 - 2.5 | s | - | |
| Ar-H | ~7.2 - 7.8 | m | - | Phenyl group protons |
| N-H | Variable (broad) | s (br) | - | Chemical shift is solvent and concentration dependent[8] |
| ¹³C | ||||
| CH₃ | ~10 - 15 | q | ||
| C4 | ~130 - 150 | d | ¹JCF ≈ 240-260 | The carbon directly attached to fluorine will show a large one-bond coupling.[13] |
| C3, C5 | ~140 - 160 | d | ²JCF ≈ 10-25 | Two-bond coupling to fluorine is expected. |
| Ar-C | ~125 - 140 | |||
| ¹⁹F | ~ -160 to -180 | s | - | Relative to CFCl₃. The exact shift depends on the electronic environment.[6] |
Note: These are estimated values based on data for similar fluorinated pyrazole structures. Actual experimental values may vary.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns could involve the loss of the methyl group, the fluorine atom, or cleavage of the pyrazole ring, providing further structural confirmation.
Infrared (IR) Spectroscopy
The IR spectrum would exhibit characteristic absorption bands for the various functional groups present in the molecule.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3100 - 3300 | N-H stretch |
| 3000 - 3100 | Aromatic C-H stretch |
| 2850 - 3000 | Aliphatic C-H stretch (methyl) |
| ~1600 | C=C stretch (aromatic) |
| ~1500 - 1580 | C=N stretch (pyrazole ring) |
| 1000 - 1200 | C-F stretch |
Note: These are general ranges and the exact positions of the peaks can be influenced by the overall molecular structure.[8][18]
Chemical Reactivity and Stability
The fluorine atom at the 4-position of the pyrazole ring significantly influences its reactivity. The strong electron-withdrawing nature of fluorine deactivates the ring towards electrophilic substitution at this position. However, it can activate the adjacent carbon atoms (C3 and C5) towards nucleophilic attack under certain conditions.
The C-F bond is generally strong and stable, contributing to the overall metabolic stability of the molecule.[1] The N-H proton of the pyrazole ring is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions to introduce further diversity into the molecular structure.
Biological and Pharmacological Relevance
While specific biological activity data for this compound is not extensively documented in the public domain, the broader class of fluorinated pyrazoles has been the subject of significant research in drug discovery.
Fluorinated pyrazole derivatives have been reported to exhibit a wide range of pharmacological activities, including:
-
Anti-inflammatory: As seen in the blockbuster drug Celecoxib, a trifluoromethyl-substituted pyrazole that selectively inhibits COX-2.[1]
-
Anticancer: Various fluorinated pyrazole compounds have shown promising cytotoxic activity against different cancer cell lines.[5]
-
Antimicrobial: The pyrazole scaffold, especially when fluorinated, has been explored for the development of new antibacterial and antifungal agents.[4][5]
-
Antiviral: Certain fluorinated pyrazoles have demonstrated potential as antiviral agents.[19]
The presence of the fluorine atom can enhance the binding affinity of the molecule to its biological target and improve its pharmacokinetic profile by blocking metabolic pathways.[1] Therefore, this compound represents a valuable scaffold for the design and synthesis of novel drug candidates.
Toxicology and Safety
Conclusion
This compound is a fascinating molecule with significant potential in the fields of medicinal chemistry and materials science. Its synthesis, while presenting some challenges, can be achieved through established methods for the preparation of fluorinated pyrazoles. The presence of the fluorine atom imparts unique chemical and physical properties that make it an attractive building block for the development of novel compounds with tailored biological activities. Further research into the specific biological profile and toxicological properties of this compound is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals interested in harnessing the potential of this and other fluorinated pyrazole derivatives.
References
- De Borggraeve, W. M., et al. (2010). A New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(19), 4462–4465.
- Ahmed, B. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5439.
- Breen, J. R., et al. (2015).
-
ResearchGate. (n.d.). Stacked IR spectra of pzH (blue), 4-F-pzH (red), 4-Cl-pzH (green),... Retrieved from [Link]
- Sridhar, J., et al. (2011). Synthesis of 3-amino-4-fluoropyrazoles. Tetrahedron Letters, 52(20), 2585-2587.
- Sandford, G. (2014).
- Shahani, T., et al. (2010). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2815.
-
ResearchGate. (n.d.). C-F coupling observed in the 13C NMR spectrum of the 4-F-C6H4-N-ring of (IV). Retrieved from [Link]
- El-Sayed, N. N. E., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 13(10), 1167-1196.
- Mistry, K., & Desai, K. (2011). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals, 3(1), 1-7.
- Patel, R. P., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 1218-1224.
- Fustero, S., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(1), 329-415.
- Patel, M. R., et al. (2016). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences, 78(1), 125-132.
- Glišić, B. D., et al. (2022). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules, 27(19), 6527.
- Elguero, J., et al. (2018). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 23(11), 2801.
- Google Patents. (n.d.). EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof.
- Jones, C. P., et al. (2007). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry, 31(6), 994-1004.
-
SpectraBase. (n.d.). 1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]
- Bennett, J. S., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483.
-
ResearchGate. (n.d.). Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. Retrieved from [Link]
- Bhat, A. R., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 58(7), 3236-3246.
-
Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]
- Jasril, et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(1), M1197.
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 19F NMR Chemical Shifts. Retrieved from [Link]
-
ACS Publications. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]
- Carrión, M. D., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61.
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
- Hesse, M., et al. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3-amino-4-fluoropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.de [thieme-connect.de]
- 7. EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. connectjournals.com [connectjournals.com]
- 10. jocpr.com [jocpr.com]
- 11. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 19Flourine NMR [chem.ch.huji.ac.il]
- 17. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data of 4-Fluoro-3-methyl-5-phenyl-1H-pyrazole
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Fluoro-3-methyl-5-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, and the introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] A thorough spectroscopic characterization is paramount for the unambiguous confirmation of its molecular structure, which is a critical step in any research and development pipeline. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, grounded in the principles of modern analytical techniques and supported by data from analogous structures.
Strategy for Structural Elucidation
The confirmation of the chemical structure of this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive assignment. The primary techniques employed are Mass Spectrometry (MS) for molecular weight and formula determination, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) for mapping the carbon-hydrogen framework and confirming the presence and environment of the fluorine atom, Infrared (IR) spectroscopy for functional group identification, and Ultraviolet-Visible (UV-Vis) spectroscopy for analyzing the electronic properties of the conjugated system.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.
Expected High-Resolution Mass Spectrum (HRMS): The elemental composition of this compound is C₁₀H₉FN₂. The expected exact mass for the molecular ion [M+H]⁺ would be calculated to confirm the elemental formula.
Fragmentation Pattern: The fragmentation of pyrazole derivatives in mass spectrometry is highly dependent on the nature and position of the substituents.[3][4] For this compound, key fragmentation pathways would likely involve the cleavage of the pyrazole ring and the loss of substituents.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, with electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.
¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the number of different types of protons and their neighboring environments.
-
N-H Proton: A broad singlet is expected for the N-H proton of the pyrazole ring, typically in the range of δ 12-14 ppm, although this can vary with solvent and concentration.
-
Phenyl Protons: The protons on the phenyl ring will appear in the aromatic region (δ 7.0-8.0 ppm). The substitution pattern will lead to a complex multiplet.
-
Methyl Protons: A singlet corresponding to the three protons of the methyl group is expected, likely in the range of δ 2.2-2.5 ppm.[5]
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.
-
Pyrazole Carbons: The carbons of the pyrazole ring are expected in the range of δ 110-150 ppm.
-
Phenyl Carbons: The phenyl carbons will resonate between δ 125-140 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).
-
Methyl Carbon: The methyl carbon will appear upfield, typically between δ 10-20 ppm.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive and provides a distinct signal for the fluorine atom, confirming its presence and electronic environment. The chemical shift of the fluorine atom is expected in the typical range for aromatic fluorides. Computational methods can be used to predict ¹⁹F NMR shifts with good accuracy.[6]
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. Two-dimensional NMR experiments like COSY, HSQC, and HMBC can be used to establish connectivity.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Expected Characteristic IR Bands:
-
N-H Stretch: A moderate to broad absorption band around 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration in the pyrazole ring.[8]
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are expected for the C-H stretching of the phenyl ring.
-
C-H Stretch (Aliphatic): Bands in the region of 2850-2960 cm⁻¹ correspond to the C-H stretching of the methyl group.
-
C=C and C=N Stretches: Aromatic ring and pyrazole ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.[9]
-
C-F Stretch: A strong absorption band in the range of 1000-1350 cm⁻¹ is indicative of the C-F bond.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.
Expected UV-Vis Absorption: The conjugated system of the phenyl and pyrazole rings will give rise to characteristic π→π* transitions.[10] Benzene and its derivatives typically show absorption bands around 254 nm.[11] The extended conjugation in this compound is expected to result in a bathochromic (red) shift, with absorption maxima likely appearing in the 260-280 nm range. The presence of heteroatoms (nitrogen) also allows for n→π* transitions, which are typically weaker and may be observed as a shoulder on the main absorption band.[12]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance of the solution over the UV-Vis range (typically 200-800 nm).
Summary of Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Data |
| HRMS (ESI+) | [M+H]⁺ corresponding to the elemental formula C₁₀H₉FN₂. |
| ¹H NMR | N-H (broad singlet, ~12-14 ppm), Phenyl-H (multiplet, ~7.0-8.0 ppm), Methyl-H (singlet, ~2.2-2.5 ppm). |
| ¹³C NMR | Pyrazole carbons (~110-150 ppm), Phenyl carbons (~125-140 ppm), Methyl carbon (~10-20 ppm). |
| ¹⁹F NMR | A singlet in the characteristic region for an aryl fluoride. |
| IR (cm⁻¹) | ~3100-3300 (N-H stretch), >3000 (Aromatic C-H stretch), ~2850-2960 (Aliphatic C-H stretch), ~1450-1600 (C=C and C=N stretch), ~1000-1350 (C-F stretch). |
| UV-Vis (nm) | λ_max_ ≈ 260-280 nm due to π→π* transitions of the conjugated system. |
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating data from Mass Spectrometry, multinuclear NMR, IR, and UV-Vis spectroscopy, provides a robust and reliable method for its structural confirmation. The predicted data presented in this guide, based on established principles and literature precedents for similar pyrazole derivatives, serve as a valuable reference for researchers working on the synthesis and characterization of this and related compounds. This multi-faceted analytical approach ensures the scientific integrity of subsequent biological or material science investigations.
References
- Filo. (2025, December 15).
- Brbot-Saranovic, A., & Katusin-Razem, B. (1993).
- ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2...
- Taylor & Francis Online. (2006, September 23).
- ACS Publications. (2025, October 29). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A.
- ResearchGate. (n.d.). 19 F-NMR in solution and solid state of pyrazole derivatives (chemical shifts δ in ppm, J coupling constants in Hz).
- National Institutes of Health. (n.d.). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. PMC.
- PubMed. (2011, September 15).
- Semantic Scholar. (n.d.). [PDF] 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- National Institutes of Health. (2019, December 13). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. PMC.
- National Institutes of Health. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC.
- ChemicalBook. (n.d.). 4-trifluoroacetyl-3-methyl-1-phenyl-5-pyrazolone(1691-93-6) 1 h nmr.
- SpectraBase. (n.d.). Pyrazole - Optional[FTIR] - Spectrum.
- ResearchGate. (2025, August 7).
- ChemicalBook. (n.d.). 4-trifluoroacetyl-3-methyl-1-phenyl-5-pyrazolone(1691-93-6) 13 c nmr.
- Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Conjugation and ultraviolet bands of five-membered heterocycles.
- Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
- National Institutes of Health. (n.d.). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one.
- Dovepress. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.
- JOCPR. (n.d.).
- YouTube. (2025, July 18). UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds.
- Chemistry LibreTexts. (2021, December 11). 8.
- National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PMC.
- National Institutes of Health. (n.d.). 4-Methyl-5-phenyl-1H-pyrazol-3(2H)-one.
- Semantic Scholar. (2021, March 10). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.
- MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
- SpectraBase. (n.d.). 1H-Pyrazole-5-carboxamide, N-[(4-fluorophenyl)methyl].
- ResearchGate. (n.d.). (PDF)
- Supporting Information. (n.d.). Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles.
- SpectraBase. (n.d.). 5-(4-CHLOROPHENYL)-1-(1,1-DIMETHYLETHYL)-3-TRIFLUOROMETHYL-1H-PYRAZOLE - Optional[13C NMR] - Chemical Shifts.
- ChemicalBook. (n.d.). 4-trifluoroacetyl-3-methyl-1-phenyl-5-pyrazolone(1691-93-6)ir1.
- ResearchGate. (n.d.). Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5.
Sources
- 1. 4-Methyl-5-phenyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. connectjournals.com [connectjournals.com]
- 10. Ultraviolet spectra of aromatic and heterocyclic compounds ? | Filo [askfilo.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
4-Fluoro-3-methyl-5-phenyl-1H-pyrazole: Physicochemical Profiling and Synthetic Architectures
Executive Summary
The introduction of fluorine into heterocyclic pharmacophores is a cornerstone strategy in modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and binding affinity without significantly altering steric bulk.[1] 4-Fluoro-3-methyl-5-phenyl-1H-pyrazole represents a specific, high-value scaffold where the C4-fluorine atom acts as a bioisostere for hydrogen, effectively blocking the primary site of oxidative metabolism (CYP450-mediated oxidation) typical of the pyrazole ring.
This technical guide provides a rigorous analysis of this molecule, detailing its physicochemical properties, validated synthetic pathways, and analytical characterization protocols. It is designed for medicinal chemists requiring actionable data for lead optimization and scaffold hopping.
Part 1: Physicochemical Identity & Properties[1]
Molecular Weight & Formula Analysis
Precise molecular weight determination is critical for stoichiometry in synthesis and identification in High-Resolution Mass Spectrometry (HRMS).
| Property | Value | Derivation/Notes |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₀H₉FN₂ | |
| Molecular Weight | 176.19 g/mol | Calculated using IUPAC atomic weights (C: 12.011, H: 1.008, F: 18.998, N: 14.007) |
| Exact Mass | 176.074976 Da | Monoisotopic mass for HRMS [M+H]⁺ matching.[2] |
| Heavy Atom Count | 13 | |
| ClogP (Predicted) | ~2.3 - 2.6 | Fluorine typically increases lipophilicity by ~0.2 log units vs. H. |
| pKa (Predicted) | ~13.5 (NH) | F-substitution lowers pKa of the NH proton via inductive electron withdrawal (-I effect). |
Structural Significance
The 3-methyl-5-phenyl motif creates an asymmetrical steric environment. The C4-position, sandwiched between these groups, is electronically activated for electrophilic attack but sterically accessible. The fluorine atom at C4 serves two roles:
-
Metabolic Blockade: Prevents oxidation to the 4-hydroxy-pyrazole or ring opening.
-
Electronic Modulation: Lowers the HOMO energy of the pi-system, potentially reducing susceptibility to photo-oxidation.
Part 2: Synthetic Architectures
Two primary strategies exist for accessing this compound: De Novo Cyclocondensation (constructing the ring with fluorine already present) and Late-Stage Electrophilic Fluorination (installing fluorine onto the intact heterocycle).
Pathway A: Late-Stage Electrophilic Fluorination (Recommended)
This method is preferred for diversifying existing libraries of pyrazoles. It utilizes Selectfluor® (F-TEDA-BF4), a stable, non-volatile source of electrophilic fluorine (
Mechanism:
The reaction proceeds via an
Experimental Protocol (Self-Validating)
-
Reagents: 3-Methyl-5-phenyl-1H-pyrazole (1.0 eq), Selectfluor (1.1 eq), Acetonitrile (anhydrous).
-
Conditions: Inert atmosphere (
), 60–80°C.
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of 3-methyl-5-phenyl-1H-pyrazole in 50 mL of dry Acetonitrile (MeCN). Note: MeCN is chosen for its high dielectric constant, stabilizing the ionic transition state.
-
Addition: Add 11 mmol (1.1 eq) of Selectfluor in one portion at room temperature. The reaction is initially heterogeneous.
-
Activation: Heat the mixture to 60°C. Monitor via TLC (Eluent: 30% EtOAc/Hexane) or LC-MS. The starting material (
) will disappear, replaced by the fluorinated product ( ). -
Quench: Once conversion >95%, cool to RT. Pour into saturated
(aq) to neutralize HF byproducts. -
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over
. -
Purification: Silica gel chromatography. Critical: 4,4-difluoro-4H-pyrazole is a common over-fluorination byproduct. Ensure strict stoichiometry (1.1 eq) to minimize this.
Pathway B: De Novo Cyclocondensation
This route is ideal for large-scale synthesis where regiochemistry needs to be strictly controlled from the onset.
Workflow:
-
Precursor: Synthesis of 2-fluoro-1-phenylbutane-1,3-dione (alpha-fluorinated diketone).
-
Cyclization: Condensation with Hydrazine hydrate.
Figure 1: Comparative synthetic workflows. Top path (Late-Stage) is preferred for medicinal chemistry optimization; Bottom path (De Novo) is preferred for scale-up.
Part 3: Analytical Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
The presence of the Fluorine atom introduces distinctive coupling patterns (
-
¹⁹F NMR (376 MHz, CDCl₃):
-
Expect a singlet (or weak multiplet if coupled to NH) around -165 to -175 ppm . This shift is characteristic of heteroaromatic fluorine.
-
-
¹H NMR (400 MHz, CDCl₃):
-
NH: Broad singlet at ~10-13 ppm (exchangeable).
-
Phenyl Group: Multiplets at 7.3 – 7.6 ppm (5H).
-
Methyl Group: Doublet at ~2.3 ppm. Crucial Check: The methyl protons will show long-range coupling to the fluorine (
). If this doublet is absent (appearing as a singlet), fluorination may have occurred at the wrong position or not at all.
-
-
¹³C NMR:
-
C4 (C-F): Doublet with large coupling constant (
) at ~135-145 ppm. -
C3/C5: Doublets due to
coupling (~15-20 Hz).
-
Mass Spectrometry (MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Parent Ion: [M+H]⁺ = 177.08 (approx).
-
Isotopic Pattern: F is monoisotopic (¹⁹F only). There is no M+2 peak from halogens like Cl or Br.
-
Fragmentation: Loss of
(28 Da) or HF (20 Da) are common fragmentation pathways in MS/MS.
Part 4: Medicinal Chemistry Applications[3][4]
Metabolic Stability
In the non-fluorinated analog (3-methyl-5-phenyl-1H-pyrazole), the C4 position is electron-rich and prone to oxidation by Cytochrome P450 enzymes, leading to rapid clearance.
-
Effect: Substitution with Fluorine (Van der Waals radius 1.47 Å vs 1.20 Å for H) blocks this site sterically and electronically without disrupting binding pockets that accommodate hydrogen.
Acidity and Bioavailability
The pyrazole NH is weakly acidic (
-
Implication: This increases the fraction of the molecule that is ionized at physiological pH, which can improve solubility but may reduce passive membrane permeability.
References
-
Selectfluor-Mediated Fluorination
- Title: Microwave-mediated pyrazole fluorin
- Source: ResearchG
-
URL:
-
Synthesis of 4-Fluoropyrazoles
-
Medicinal Chemistry of Fluorinated Heterocycles
-
General Properties of Fluoropyrazoles
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(trimethylsilyl)benzenesulfonamide | C20H22F3N3O2SSi | CID 91745301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Diels-Alder Reactivity of 4-Fluoro-4-Methyl-4 H-Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
A Theoretical and Computational Investigation of 4-Fluoro-3-methyl-5-phenyl-1H-pyrazole: A Guide for Drug Discovery Professionals
This technical guide provides a comprehensive theoretical framework for the study of 4-Fluoro-3-methyl-5-phenyl-1H-pyrazole, a novel heterocyclic compound with significant potential in medicinal chemistry. By leveraging advanced computational methodologies, we can elucidate its structural, electronic, and pharmacokinetic properties, thereby accelerating its development as a potential therapeutic agent. The inclusion of a fluorine atom on the pyrazole ring is a strategic design choice, as fluorination is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] This document serves as a roadmap for researchers, outlining the key in silico analyses that form the foundation of modern drug discovery pipelines.
The Significance of Fluorinated Pyrazoles in Medicinal Chemistry
The pyrazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties.[2][5][6] In the context of drug design, fluorination can lead to:
-
Enhanced Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.
-
Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets.[7]
-
Improved Lipophilicity: Strategic placement of fluorine can enhance membrane permeability and oral bioavailability.
Given these advantages, the theoretical exploration of this compound is a critical step in unlocking its therapeutic potential.
Computational Methodology: A Validated Workflow
To thoroughly characterize this compound, a multi-faceted computational approach is recommended. This workflow, grounded in established quantum mechanical and molecular modeling techniques, ensures a holistic understanding of the molecule's behavior.[4][8]
Figure 1: A comprehensive workflow for the theoretical evaluation of this compound.
Step-by-Step Protocol:
-
Molecular Structure Generation: The 2D structure of this compound is drawn and converted to a 3D model.
-
Geometry Optimization: The initial 3D structure is optimized to its lowest energy conformation using Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G(d,p) basis set.[9][10] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to simulate the theoretical infrared (IR) spectrum.[11]
-
Spectroscopic Simulation: Theoretical ¹H and ¹³C NMR chemical shifts are calculated to aid in the interpretation of experimental spectroscopic data.[5][11]
-
Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[9][12]
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic reactivity, respectively.[12]
-
Molecular Docking: The optimized ligand structure is docked into the active site of a relevant biological target. The choice of target can be guided by the known activities of similar pyrazole derivatives, such as cyclooxygenase (COX) enzymes or various kinases.[4][12][13] This simulation predicts the preferred binding orientation and estimates the binding affinity.
-
Molecular Dynamics (MD) Simulation: To assess the stability of the ligand-protein complex over time, an MD simulation is performed. This provides insights into the dynamic behavior of the complex and the key intermolecular interactions.[14]
-
ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule, which are crucial for its potential as a drug candidate.[4]
Anticipated Theoretical Results and Their Implications
Based on studies of analogous fluorinated pyrazoles, we can anticipate the following outcomes from the proposed computational workflow.
Molecular Geometry and Stability
The optimized geometry of this compound is expected to be non-planar, with the phenyl ring twisted relative to the pyrazole core. The key bond lengths and angles will provide a structural baseline for understanding its interactions with biological macromolecules.
| Parameter | Predicted Value (Å or °) | Significance |
| C-F Bond Length | ~1.35 Å | The strength of this bond contributes to metabolic stability. |
| N-N Bond Length | ~1.38 Å | Characteristic of the pyrazole ring system. |
| Phenyl-Pyrazole Dihedral Angle | 30-50° | Influences the overall shape and potential for steric hindrance in a binding pocket. |
Table 1: Predicted geometric parameters for this compound based on DFT calculations.
Electronic Properties and Reactivity
The electronic properties of the molecule will offer insights into its reactivity and potential for intermolecular interactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review (2024) | Priyesh H. Amin [scispace.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin | MDPI [mdpi.com]
- 6. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. eurasianjournals.com [eurasianjournals.com]
- 9. science.su.edu.krd [science.su.edu.krd]
- 10. tandfonline.com [tandfonline.com]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. medicalresearchjournal.org [medicalresearchjournal.org]
- 14. researchgate.net [researchgate.net]
Quantum Chemical Calculations for Fluorinated Pyrazoles: A Technical Guide for Lead Optimization
Executive Summary: The Fluorine Scan Strategy
In medicinal chemistry, the pyrazole ring is a privileged scaffold, ubiquitous in kinase inhibitors (e.g., Ruxolitinib, Crizotinib). However, its utility is frequently complicated by annular tautomerism —the migration of the proton between
Fluorination is a standard tactic to modulate this equilibrium, but it introduces complex electronic effects that empirical rules often fail to predict. This guide details a Quantum Mechanical (QM) workflow to accurately predict the physicochemical shifts induced by fluorination. We move beyond standard "black-box" calculations, focusing on the thermodynamic cycle approach validated by the SAMPL6 blind challenge.
Tautomerism & pKa: The Critical Equilibrium
The introduction of an electron-withdrawing group (EWG) like fluorine or trifluoromethyl (-CF
The Mechanism
In 3(5)-substituted pyrazoles, the equilibrium exists between the 1H- and 2H-tautomers. Fluorine substitution adjacent to a nitrogen can destabilize that tautomer due to lone-pair repulsion (dipole-dipole opposition), shifting the population to the distal tautomer.
Why QM is required: Force fields (MM) often treat tautomers as fixed states. Only QM can calculate the relative Gibbs free energy (
The Validated Protocol (SAMPL6 Standard)
Based on the SAMPL6 pKa Challenge results, the most robust method for heterocyclic pKa prediction is not a direct solution-phase calculation, but a Thermodynamic Cycle combining gas-phase basicity with solvation free energies.
The Thermodynamic Cycle Equation:
Where:Technical Note: The experimental solvation free energy of the proton (
) is a constant. For water, use the consensus value of -265.9 kcal/mol .
Recommended Level of Theory
-
Geometry Optimization: B3LYP/6-31+G(d,p) or
B97X-D/6-31G(d) (to account for dispersion). -
Single Point Energy: M06-2X/def2-TZVP. The M06-2X functional is the "gold standard" for main-group thermochemistry and non-covalent interactions.
-
Solvation Model: SMD (Solvation Model based on Density). It outperforms CPCM for charged species (anions/cations) typical in pKa calculations.
Visualization: Tautomer/pKa Calculation Workflow
Caption: Figure 1.[1][2][3][4] rigorous QM workflow for predicting tautomeric ratios and pKa values using the Thermodynamic Cycle approach.
Conformational Locking & Rotational Barriers
Fluorine is not merely a steric block; it is an electronic director. In biaryl systems (e.g., pyrazole-phenyl), the ortho-fluorine effect restricts rotation around the C-C bond.
The "Gauche" and Repulsion Effects
Unlike hydrogen, fluorine possesses three lone pairs. When an ortho-fluorine on a phenyl ring approaches the pyrazole nitrogen:
-
N...F Repulsion: If the pyrazole nitrogen has a lone pair (pyridine-like N), strong electrostatic repulsion forces the molecule out of planarity.
-
N-H...F Attraction: If the pyrazole nitrogen is protonated (pyrrole-like NH), a weak intramolecular hydrogen bond may planarize the system.
Calculation Strategy: Potential Energy Surface (PES) Scan
To predict the bioactive conformation:
-
Define Coordinate: Set the dihedral angle between the pyrazole and the substituent as the redundant coordinate.
-
Scan: Perform a "Relaxed Scan" in
increments from to . -
Theory: Use
B97X-D . Standard B3LYP fails to capture the attractive dispersion forces that often stabilize specific fluorinated conformations.
Metabolic Stability Prediction (Site of Metabolism)
Fluorination is classically used to block metabolic "soft spots" (Sites of Metabolism - SOM). However, blindly placing fluorine can deactivate the ring or shift metabolism to a toxicophore.
Predicting CYP450 Oxidation
Cytochrome P450 enzymes typically operate via two mechanisms relevant to pyrazoles:
-
Hydrogen Abstraction (HAT): For alkyl substituents on the pyrazole.
-
Radical Addition: To the aromatic pyrazole ring itself.
The Computation: Bond Dissociation Energy (BDE)
The rate of metabolism often correlates with the homolytic Bond Dissociation Energy (BDE) of the C-H bond being attacked.
Protocol:
-
Optimize the neutral molecule (
). -
Optimize the radical species (
) formed by removing a hydrogen atom (doublet multiplicity). -
.
-
Note: Lower BDE = Faster Metabolism.
-
Target: If BDE < 85 kcal/mol, the site is metabolically unstable. Fluorination should target these positions.
-
Visualization: Metabolic Stability Logic
Caption: Figure 2. Logic flow for identifying metabolic soft spots using BDE and Fukui indices.
Data Presentation & Benchmarks
When executing these protocols, organize your results as follows to facilitate decision-making.
Table 1: Standard Calculation Parameters
| Parameter | Recommended Setting | Reason |
| Software | Gaussian 16, ORCA 5, or Q-Chem | Industry standards for DFT. |
| Functional (Opt) | Dispersion corrections are vital for F-interactions. | |
| Basis Set (Opt) | 6-31+G(d,p) | Diffuse functions (+) essential for lone pairs on F and N. |
| Functional (Energy) | M06-2X | Optimized for thermodynamics and kinetics. |
| Basis Set (Energy) | def2-TZVP or cc-pVTZ | Triple-zeta quality reduces basis set superposition error. |
| Solvation | SMD (Water/DMSO) | More accurate |
References
-
SAMPL6 pKa Challenge Results
- Source: Işık, M., et al. (2021). "Overview of the SAMPL6 pKa challenge: Evaluating small molecule microscopic and macroscopic pKa predictions." Journal of Computer-Aided Molecular Design.
- Significance: Establishes the M06-2X/SMD protocol as a top-performing method for kinase-like heterocycles.
-
M06-2X Functional Valid
- Source: Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry..." Theoretical Chemistry Accounts.
- Significance: Validates the functional for non-covalent interactions and thermodynamics.
-
Fluorine in Medicinal Chemistry
- Source: Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.
- Significance: Comprehensive review of fluorine's effect on pKa, conform
-
SMD Solv
- Source: Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density..." Journal of Physical Chemistry B.
- Significance: The foundational paper for the recommended solv
Sources
- 1. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
The Synthesis and Emerging Significance of 4-Fluoro-3-methyl-5-phenyl-1H-pyrazole: A Technical Guide for Advanced Research
Introduction: The Strategic Value of Fluorination in Pyrazole Scaffolds
Part 1: Synthesis of 4-Fluoro-3-methyl-5-phenyl-1H-pyrazole
The most direct and efficient pathway to synthesize this compound is through the electrophilic fluorination of the readily available precursor, 3-methyl-5-phenyl-1H-pyrazole. This method offers a late-stage fluorination approach, which is highly advantageous in medicinal chemistry for the rapid generation of fluorinated analogs.
Starting Material: 3-methyl-5-phenyl-1H-pyrazole
The precursor, 3-methyl-5-phenyl-1H-pyrazole, is commercially available from suppliers such as Fluorochem.[4] Its availability obviates the need for a multi-step synthesis of the pyrazole core, streamlining the overall process.
Proposed Synthetic Pathway: Electrophilic Fluorination
The direct fluorination at the C4 position of the pyrazole ring can be achieved using an electrophilic fluorinating agent, such as Selectfluor™.[5] This reaction proceeds via an electrophilic aromatic substitution mechanism.[5]
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from established methods for the electrophilic fluorination of pyrazoles.[5]
Materials:
-
3-methyl-5-phenyl-1H-pyrazole
-
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methyl-5-phenyl-1H-pyrazole (1 equivalent) in anhydrous acetonitrile.
-
To this solution, add Selectfluor™ (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Part 2: Physicochemical and Spectroscopic Characterization
While experimental data for the title compound is not widely published, the following properties can be predicted based on the analysis of structurally similar fluorinated pyrazoles.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₀H₉FN₂ |
| Molecular Weight | 176.19 g/mol |
| Appearance | Likely a white to off-white solid. |
| ¹H NMR | Aromatic protons of the phenyl group, a singlet for the methyl group, and a broad singlet for the N-H proton. The fluorine at C4 will likely cause splitting of adjacent proton signals. |
| ¹³C NMR | Signals for the pyrazole and phenyl ring carbons. The carbon attached to the fluorine (C4) will exhibit a large one-bond C-F coupling constant. |
| ¹⁹F NMR | A singlet is expected in the typical range for fluoro-aromatic compounds. For related fluoropyrazole systems, singlet resonances have been observed at approximately δ = –175 ppm.[5] |
| Mass Spectrometry | The molecular ion peak [M]+ should be observed at m/z 176.19. |
| Infrared (IR) | Characteristic peaks for N-H stretching, C-H aromatic stretching, C=C and C=N ring stretching, and a strong C-F stretching vibration. |
Part 3: Potential Applications in Drug Discovery
The introduction of a fluorine atom at the 4-position of the 3-methyl-5-phenyl-1H-pyrazole scaffold can be a strategic move in drug design. Fluorinated pyrazoles are of significant interest in medicinal chemistry and have been explored for a wide range of therapeutic applications.[6]
Caption: Potential therapeutic and agrochemical applications of fluorinated pyrazoles.
The pyrazole core itself is a privileged scaffold, present in numerous approved drugs.[1] The addition of fluorine can enhance the drug-like properties of these molecules. For instance, fluorinated pyrazoles have been investigated as:
-
Anti-inflammatory agents: The pyrazole ring is a key component of COX-2 inhibitors like celecoxib. Fluorination can modulate the selectivity and pharmacokinetic profile of such compounds.[7]
-
Anticancer agents: Many kinase inhibitors used in cancer therapy feature a pyrazole core. Fluorine substitution can improve their binding affinity and metabolic stability.[7]
-
Antimicrobial agents: Pyrazole derivatives have shown a broad spectrum of antimicrobial activities.[8]
-
Agrochemicals: The pyrazole scaffold is also found in various herbicides and insecticides.[2]
The synthesis of this compound opens the door for screening this compound and its derivatives in a variety of biological assays to uncover novel therapeutic leads.
Conclusion
While this compound is not a commercially cataloged compound, this guide demonstrates a clear and feasible synthetic strategy via late-stage electrophilic fluorination. The strategic incorporation of a fluorine atom onto the privileged pyrazole scaffold presents a compelling opportunity for researchers in drug discovery and medicinal chemistry. The protocols and insights provided herein are intended to facilitate the synthesis and exploration of this promising molecule, potentially unlocking new avenues for the development of novel therapeutics.
References
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. rroij.com [rroij.com]
- 3. mdpi.com [mdpi.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
Methodological & Application
Application Note: Biological Activity Screening of 4-Fluoro-3-methyl-5-phenyl-1H-pyrazole
[1]
Abstract
This application note details the biological profiling protocols for 4-Fluoro-3-methyl-5-phenyl-1H-pyrazole , a privileged scaffold in medicinal chemistry. Due to the specific substitution pattern—incorporating a fluorine atom at the metabolically labile C4 position—this compound serves as a critical lead fragment for developing p38 mitogen-activated protein kinase (p38 MAPK) inhibitors , COX-2 inhibitors , and antimicrobial agents . This guide provides standardized workflows for solubility management, enzymatic kinase inhibition screening (TR-FRET), and cellular anti-inflammatory validation (TNF-
Compound Profile & Strategic Rationale
Chemical Identity & Properties[2][3][4][5][6]
-
IUPAC Name: this compound
-
Molecular Formula: C
H FN -
Key Features:
-
C4-Fluorine: Acts as a bioisostere for hydrogen but blocks metabolic oxidation (a common clearance pathway for pyrazoles) and modulates pKa of the pyrazole nitrogen.
-
3-Methyl/5-Phenyl: Provides hydrophobic interactions within the ATP-binding pocket of kinases (e.g., p38
) or the cyclooxygenase channel.
-
Mechanism of Action (MOA) Hypothesis
The 4-fluoropyrazole moiety is designed to target the ATP-binding site of serine/threonine kinases. The fluorine atom often occupies a hydrophobic pocket that cannot accommodate larger halogens (Cl, Br), while the pyrazole nitrogens form critical hydrogen bonds with the hinge region of the kinase (e.g., Thr106 in p38
Experimental Workflow Visualization
Screening Cascade
The following diagram outlines the logical flow from compound preparation to hit validation.
Figure 1: High-throughput screening cascade for 4-fluoropyrazole derivatives.
Protocol 1: Compound Solubilization & Handling
Objective: To ensure accurate biological data, as pyrazoles can suffer from poor aqueous solubility and aggregation.
-
Stock Preparation:
-
Dissolve this compound in 100% anhydrous DMSO to a concentration of 10 mM .
-
Note: Sonicate for 5 minutes at room temperature to ensure complete dissolution.
-
-
Storage:
-
Aliquot into amber glass vials (to prevent photodegradation of the phenyl ring).
-
Store at -20°C. Stable for 6 months.
-
-
Working Solutions:
-
Dilute stock 1:100 in assay buffer immediately prior to use.
-
Critical Limit: Final DMSO concentration in cell-based assays must not exceed 0.5% (v/v) to avoid cytotoxicity artifacts.
-
Protocol 2: Primary Biochemical Screen (p38 MAPK Inhibition)
Rationale: The 4-fluoropyrazole scaffold is a known pharmacophore for p38 mitogen-activated protein kinase (MAPK) inhibition. This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure kinase activity.
Materials
-
Enzyme: Recombinant human p38
MAPK (active). -
Substrate: Biotinylated ATF2 peptide or equivalent.
-
Tracer: Eu-labeled anti-phospho-ATF2 antibody.
-
Acceptor: Streptavidin-APC (Allophycocyanin).
-
Reference Inhibitor: SB203580 (IC
~50 nM).
Step-by-Step Procedure
-
Plate Setup: Use a 384-well white, low-volume microplate.
-
Compound Addition: Add 5
L of test compound (diluted in kinase buffer) to varying concentrations (e.g., 0.1 nM to 10 M). -
Enzyme Mix: Add 5
L of p38 enzyme (0.5 nM final). Incubate for 15 minutes at RT. -
Reaction Initiation: Add 5
L of Substrate Mix (ATP concentration + Biotin-ATF2). -
Incubation: Incubate for 60 minutes at RT.
-
Detection: Add 10
L of Detection Mix (Eu-Antibody + Streptavidin-APC + EDTA to stop reaction). -
Readout: Measure TR-FRET signal on a multimode reader (Excitation: 337 nm; Emission: 665 nm/615 nm).
Data Analysis:
Calculate % Inhibition using the formula:
Protocol 3: Cellular Functional Assay (Anti-Inflammatory)
Rationale: To verify that the enzymatic inhibition translates to cellular efficacy. p38 MAPK inhibition should block the release of TNF-
Pathway Visualization
Understanding the signaling node is crucial for interpreting results.
Figure 2: p38 MAPK signaling pathway showing the intervention point of the test compound.
Assay Procedure (PBMCs)
-
Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) or RAW 264.7 (murine macrophage).
-
Seeding: Plate cells at
cells/well in 96-well plates using RPMI-1640 + 10% FBS. Allow adherence for 4 hours. -
Pre-treatment: Add this compound (serial dilution) 1 hour before stimulation.
-
Stimulation: Add LPS (Lipopolysaccharide) to a final concentration of 100 ng/mL.
-
Incubation: Incubate for 18–24 hours at 37°C, 5% CO
. -
Harvest: Collect supernatant.
-
Quantification: Measure TNF-
levels using a commercial sandwich ELISA kit. -
Cytotoxicity Check (Mandatory): Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure reduced cytokine levels are due to pathway inhibition, not cell death.
Expected Results & Troubleshooting
Quantitative Benchmarks
| Parameter | Expected Range (Active Hit) | Reference (SB203580) | Notes |
| Enzymatic IC | 50 nM – 500 nM | ~50 nM | <1 |
| Cellular IC | 100 nM – 2 | ~200 nM | Cell shift is expected due to permeability |
| Solubility | Low (< 50 | Moderate | 4-F improves metabolic stability vs 4-H |
| Selectivity | > 10-fold vs JNK/ERK | High | Critical for safety profile |
Troubleshooting Guide
-
Issue: High background in TR-FRET.
-
Solution: Optimize the Eu-antibody concentration; ensure plates are white/opaque.
-
-
Issue: Compound precipitates in cell media.
-
Solution: Reduce stock concentration; ensure DMSO < 0.5%; check for "crash out" using microscopy.
-
-
Issue: No cellular activity despite enzymatic potency.
-
Solution: The compound may be P-gp substrate. 4-Fluoro substitution generally aids permeability, but formulation (e.g., liposomal) may be required.
-
References
-
Vertex Pharmaceuticals. (2000). Discovery of VX-745: A novel orally bioavailable and selective p38 MAP kinase inhibitor.[6] National Medicinal Chemistry Symposium.
-
Roche Palo Alto. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195). Journal of Medicinal Chemistry.
-
Ismail, F. M. D., et al. (2008). Synthesis and antiviral evaluation of 4-fluoropyrazole-3-carboxamide nucleoside derivatives. Nucleic Acids Symposium Series.
-
Sigma-Aldrich. (2023). Product Specification: p38 MAP Kinase Inhibitor IV (Fluorinated Pyrazole Analog).
-
Desai, N. C., et al. (2016).[7] Design, synthesis, and biological evaluation of novel fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs. Medicinal Chemistry Research.[8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of some 4-functionalized-pyrazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.unar.ac.id [repository.unar.ac.id]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. jocpr.com [jocpr.com]
- 6. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs | CSIR-NCL Library, Pune [library.ncl.res.in]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Anti-Inflammatory Properties of Fluorinated Pyrazoles
Executive Summary
This application note details the synthesis, mechanism of action, and biological evaluation of 3-trifluoromethyl-5-aryl-1H-pyrazoles . While pyrazoles are a privileged scaffold in medicinal chemistry (e.g., Celecoxib), the incorporation of fluorine—specifically a trifluoromethyl (
The Fluorine Advantage in Pyrazole Scaffolds
The strategic substitution of hydrogen with fluorine is not merely a steric modification; it is a bioisosteric tool that fundamentally shifts the pharmacokinetics of the pyrazole ring.
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, resisting oxidative metabolism by Cytochrome P450 enzymes.
-
Lipophilicity & Membrane Permeability: The
group increases the partition coefficient ( ), facilitating passive transport across cell membranes to reach intracellular targets. -
Binding Affinity: In the context of Cyclooxygenase-2 (COX-2), the bulky, electron-withdrawing
group occupies the hydrophobic side pocket of the enzyme active site more effectively than a methyl group, a key factor in the selectivity profile of Celecoxib and its derivatives.
Chemical Synthesis Protocol
Workflow: Regioselective Synthesis of 3-Trifluoromethylpyrazoles
Objective: Synthesize 1-phenyl-3-(trifluoromethyl)-5-(4-chlorophenyl)-1H-pyrazole via cyclocondensation.
Reagents & Equipment
-
Precursors: 4,4,4-Trifluoro-1-(4-chlorophenyl)butane-1,3-dione (10 mmol), Phenylhydrazine (12 mmol).
-
Solvent: Absolute Ethanol (EtOH).
-
Catalyst: Glacial Acetic Acid (AcOH) or HCl (catalytic amount).
-
Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, Rotavap.
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of the fluorinated 1,3-diketone in 30 mL of absolute ethanol.
-
Addition: Add 12 mmol of phenylhydrazine dropwise at room temperature.
-
Catalysis: Add 3–5 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours.-
Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). Look for the disappearance of the diketone spot.
-
-
Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 100 g) with vigorous stirring.
-
Purification:
-
Filter the resulting precipitate.
-
Wash with cold water (
mL) to remove excess hydrazine. -
Recrystallize from Ethanol/Water (9:1) to yield white/off-white needles.
-
Visualized Synthetic Pathway
Figure 1: Cyclocondensation pathway for the synthesis of trifluoromethyl pyrazoles.[1]
Mechanism of Action: COX-2 Selectivity
The anti-inflammatory efficacy of fluorinated pyrazoles stems primarily from the inhibition of the Cyclooxygenase-2 (COX-2) enzyme. Unlike COX-1 (constitutive), COX-2 is inducible at sites of inflammation.[2]
-
The Hydrophobic Pocket: The COX-2 active site contains a secondary hydrophobic side pocket (valine substitution) that is absent in COX-1 (isoleucine).
-
The Fluorine Interaction: The 3-trifluoromethyl group of the pyrazole ring is sterically bulky and lipophilic, allowing it to "lock" into this side pocket. This prevents the entry of Arachidonic Acid, thereby halting the biosynthesis of Prostaglandin E2 (PGE2), a key mediator of inflammation and pain.
Signaling Pathway Blockade
Figure 2: Mechanism of Action showing the blockade of the Arachidonic Acid cascade.
Biological Evaluation Protocols
To validate the efficacy of the synthesized compounds, a dual-phase screening approach is required: In Vitro enzyme inhibition followed by In Vivo edema reduction.
Protocol A: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay
Purpose: Determine
-
Reagent Prep: Reconstitute recombinant human COX-1 and COX-2 enzymes in assay buffer (100 mM Tris-HCl, pH 8.0).
-
Inhibitor Incubation:
-
Substrate Addition: Add 10 µL of Arachidonic Acid (final conc. 100 µM) and fluorometric probe.
-
Measurement: Read fluorescence (Ex: 535 nm / Em: 587 nm) kinetically for 5 minutes.
-
Calculation:
Protocol B: In Vivo Carrageenan-Induced Paw Edema
Purpose: Assess anti-inflammatory activity in a physiological system.[4] Ethical Note: All animal studies must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Animals: Male Wistar rats (180–220 g), fasted overnight.
-
Grouping: (n=6 per group)
-
Group I: Vehicle Control (1% CMC).
-
Group II: Standard (Celecoxib, 10 mg/kg).
-
Group III: Test Compound (Fluorinated Pyrazole, 10–50 mg/kg).
-
-
Administration: Administer drugs orally (p.o.) 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1% Carrageenan (w/v in saline) into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume using a Digital Plethysmometer at
hours. -
Data Analysis: Calculate % Edema Inhibition.
Data Presentation & Analysis
The following tables illustrate the expected impact of the trifluoromethyl group on biological activity, derived from aggregate literature trends.
Table 1: SAR Comparison (Effect of Fluorine)
Comparison of a non-fluorinated methyl analog vs. a trifluoromethyl analog.
| Compound ID | R-Group (Pos 3) | COX-2 | COX-1 | Selectivity Index (SI) |
| PYR-CH3 | 0.45 | 2.10 | 4.6 | |
| PYR-CF3 | 0.04 | 5.20 | 130.0 | |
| Celecoxib | 0.05 | 15.0 | 300.0 |
Interpretation: The substitution of
Table 2: In Vivo Edema Inhibition (3 Hours Post-Induction)
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) | % Inhibition |
| Vehicle Control | - | 0.85 | - |
| Celecoxib | 10 | 0.25 | 70.5% |
| PYR-CF3 | 20 | 0.28 | 67.0% |
| PYR-CF3 | 50 | 0.19 | 77.6% |
References
-
National Institutes of Health (NIH). (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Retrieved from [Link]
-
Frontiers in Pharmacology. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 Inhibition. Retrieved from [Link]
-
MDPI. (2023).[5] Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. biopioneer.com.tw [biopioneer.com.tw]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 5. encyclopedia.pub [encyclopedia.pub]
derivatization of 4-Fluoro-3-methyl-5-phenyl-1H-pyrazole for SAR studies
Application Note: Derivatization of 4-Fluoro-3-methyl-5-phenyl-1H-pyrazole for SAR Studies
Executive Summary & Strategic Analysis
The scaffold This compound represents a privileged structure in medicinal chemistry. The specific inclusion of the C4-fluorine atom serves two critical roles: it blocks the metabolically labile C4 position (preventing oxidative metabolism) and modulates the pKa of the pyrazole ring, influencing both solubility and ligand-target hydrogen bonding.
For Structure-Activity Relationship (SAR) profiling, this scaffold offers three distinct vectors for diversification. A rigid template approach is insufficient; successful SAR requires a "branch-and-grow" strategy.
SAR Vectors:
-
Vector A (N1-Position): The primary site for tuning physicochemical properties (logP, solubility) and accessing solvent-exposed pockets. Key Challenge: Regioselectivity (N1 vs. N2 alkylation).[1]
-
Vector B (C3-Methyl Group): A "handle" for extending the scaffold. The methyl group can be oxidized to an aldehyde or carboxylic acid, enabling coupling to amines or heterocycles.
-
Vector C (C5-Phenyl Ring): The hydrophobic anchor. While direct functionalization of the phenyl ring on the existing molecule is challenging, late-stage cross-couplings (using bromo-analogs) or electrophilic substitutions are viable strategies.
Visual Strategy Map
The following diagram outlines the logical flow for derivatizing this specific scaffold.
Caption: Strategic diversification vectors for the 4-fluoropyrazole scaffold. Blue paths indicate direct derivatization; dashed lines indicate routes requiring pre-functionalized starting materials.
Detailed Protocols
Protocol A: Regioselective N1-Alkylation
Objective: Introduce alkyl chains, benzyl groups, or heterocycles at the nitrogen position. Challenge: The 3-methyl-5-phenyl substitution pattern creates an asymmetrical pyrazole. Alkylation typically yields a mixture of regioisomers:
-
Isomer A (Sterically Favored): Alkylation at N adjacent to the Methyl group (Product: 1-Alkyl-5-methyl-3-phenyl).
-
Isomer B (Sterically Hindered): Alkylation at N adjacent to the Phenyl group (Product: 1-Alkyl-3-methyl-5-phenyl).
Methodology:
-
Reagents:
-
Substrate: this compound (1.0 equiv).
-
Base: Cesium Carbonate (
) (2.0 equiv) or Sodium Hydride (NaH) (1.2 equiv). -
Electrophile: Alkyl Halide (1.1 equiv).
-
Solvent: Anhydrous DMF or Acetonitrile (
).
-
-
Procedure:
-
Step 1: Dissolve the pyrazole in anhydrous DMF (0.2 M concentration).
-
Step 2: Add
and stir at Room Temperature (RT) for 30 mins to ensure deprotonation. -
Step 3: Add the alkyl halide dropwise.
-
Step 4: Stir at RT for 4–12 hours. Monitor by LC-MS.
-
Step 5: Quench with water, extract with EtOAc.
-
-
Purification & Validation:
-
Regioisomers usually separate on silica gel (Isomer A is typically less polar).
-
Critical Step: Use NOESY NMR to confirm regiochemistry. Look for NOE correlation between the N-CH2 protons and the C3-Methyl protons (Isomer B) vs. the Phenyl protons (Isomer A).
-
Table 1: Regioselectivity Optimization
| Condition | Base | Solvent | Temp | Major Isomer Predicted |
|---|
| Standard |
Protocol B: C3-Methyl Oxidation (Riley Oxidation)
Objective: Convert the inert C3-methyl group into a reactive aldehyde for library generation via reductive amination.
Mechanism: Selenium dioxide (
Methodology:
-
Reagents:
-
Substrate: N-protected pyrazole (from Protocol A) is recommended to prevent N-oxidation side reactions.
-
Oxidant:
(1.5 equiv). -
Solvent: 1,4-Dioxane/Water (9:1).
-
-
Procedure:
-
Step 1: Dissolve substrate in Dioxane/Water.
-
Step 2: Add
solid.[2] -
Step 3: Reflux (100°C) for 4–8 hours. The solution will turn black as Selenium metal precipitates.
-
Step 4: Filter hot through Celite to remove Selenium.
-
Step 5: Concentrate and purify via flash chromatography.
-
-
Downstream Application (Reductive Amination):
-
React the resulting aldehyde with diverse amines (
) and in DCE to generate a library of secondary/tertiary amines.
-
Protocol C: N-Arylation (Chan-Lam Coupling)
Objective: Introduce aromatic rings at N1 without using harsh nucleophilic aromatic substitution conditions. Advantage: Mild conditions, tolerant of the C4-Fluorine and C3-Methyl groups.
Methodology:
-
Reagents:
-
Substrate: this compound.
-
Coupling Partner: Aryl Boronic Acid (
) (2.0 equiv). -
Catalyst:
(1.0 equiv). -
Ligand: Pyridine (2.0 equiv) or DMAP.
-
Solvent: DCM or Dichloroethane (Open to air).
-
-
Procedure:
-
Step 1: Combine pyrazole, boronic acid, and copper catalyst in DCM.
-
Step 2: Add pyridine.[3]
-
Step 3: Stir vigorously open to the atmosphere (Oxygen is the re-oxidant for Copper).
-
Step 4: Monitor for 24–48 hours.
-
Step 5: Filter through a silica plug to remove Copper salts.
-
Workflow Visualization: N-Alkylation & Decision Tree
This diagram guides the researcher through the critical N-alkylation process and isomer identification.
Caption: Workflow for N-alkylation, emphasizing the necessity of NOESY NMR for structural validation of regioisomers.
References
-
Regioselectivity in Pyrazole Alkylation
- Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
- Source: The Journal of Organic Chemistry (2022).
-
URL:[Link]
-
Riley Oxidation (SeO2)
-
Chan-Lam Coupling for N-Arylation
- Title: Copper-promoted C-N bond form
- Source: Tetrahedron Letters (2015).
-
URL:[Link]
-
Fluorinated Pyrazole Synthesis & Properties
- Title: Fluorinated Pyrazoles:
- Source: Chemical Reviews (2020).
-
URL:[Link]
Sources
4-Fluoro-3-methyl-5-phenyl-1H-pyrazole as a research chemical
Topic: 4-Fluoro-3-methyl-5-phenyl-1H-pyrazole as a Research Chemical Content Type: Detailed Application Notes and Protocols Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
High-Purity Fluorinated Heterocycle for Medicinal Chemistry and Fragment-Based Screening
Introduction & Chemical Profile
This compound (CAS: 1318239-51-8) is a specialized fluorinated heterocyclic building block.[1] It belongs to the pyrazole class, a scaffold ubiquitous in FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib). The incorporation of a fluorine atom at the C4 position is a strategic bioisosteric modification intended to modulate metabolic stability (blocking C4-oxidation), alter pKa, and enhance lipophilicity without significantly changing steric bulk.
This compound serves as a critical Core Scaffold in Fragment-Based Drug Discovery (FBDD), particularly for targeting kinases (e.g., p38 MAPK), cyclooxygenases (COX-2), and transient receptor potential (TRP) channels.
Physicochemical Properties
| Property | Value | Note |
| Molecular Formula | C₁₀H₉FN₂ | |
| Molecular Weight | 176.19 g/mol | Ideal for fragment-based screening (Rule of 3 compliant).[1] |
| Appearance | White to off-white solid | |
| Solubility | DMSO (>50 mM), Ethanol | Low solubility in water; requires organic co-solvent. |
| pKa (Calc.) | ~13.5 (NH) | Weakly acidic; amenable to N-alkylation. |
| LogP (Calc.) | ~2.8 | Moderate lipophilicity; good membrane permeability. |
Synthesis & Structural Validation
While often purchased, in-house synthesis or validation is required for rigorous study. The primary literature method involves the cyclization of fluorinated diketones.
Mechanistic Insight
The synthesis of 4-fluoropyrazoles is challenging due to the difficulty of direct fluorination on the electron-rich pyrazole ring. The most robust protocol involves the fluorination of the 1,3-dione precursor followed by hydrazine condensation.
Protocol 1: Structural Validation (QC)
Before biological use, purity must be established to rule out regioisomers (e.g., 3-methyl vs 5-methyl tautomers are identical in solution unless N-substituted, but impurities may vary).
Reagents:
-
Deuterated Solvent: CDCl₃ or DMSO-d₆
-
Internal Standard: TMS (Tetramethylsilane)
Procedure:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Look for the diagnostic singlet of the methyl group at δ ~2.3 ppm .
-
Observe the multiplet for the phenyl ring at δ 7.3–7.8 ppm .
-
Critical Check: The NH proton should appear as a broad singlet downfield (δ >12 ppm ). Absence of C4-H (usually ~6.5 ppm in non-fluorinated analogs) confirms fluorination.
-
-
¹⁹F NMR:
-
Expect a singlet at δ -174.5 ppm (referenced to CFCl₃). This confirms the fluorine is attached to the aromatic ring.
-
-
LC-MS:
-
Target Mass: [M+H]⁺ = 177.2.
-
Purity Threshold: >95% (UV 254 nm) required for bioassays.
-
Experimental Protocols
Protocol 2: Stock Solution Preparation & Storage
Context: Improper solubilization is the leading cause of variability in hydrophobic fragment screening.
-
Weighing: Weigh 1.76 mg of compound into a sterile microcentrifuge tube.
-
Solubilization: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide) to create a 10 mM Master Stock .
-
Note: Vortex for 30 seconds. If visual particulates remain, sonicate at 40°C for 5 minutes.
-
-
Sterilization: Pass through a 0.22 µm PTFE syringe filter if using for cell culture. Do not use aqueous filters (PES/Nylon) as the compound may precipitate or bind.
-
Storage: Aliquot into 50 µL vials. Store at -20°C.
-
Stability: Stable for 6 months. Avoid freeze-thaw cycles (>3 cycles leads to degradation).
-
Protocol 3: N-Alkylation (Derivatization Workflow)
Context: This compound is rarely the final drug; it is a scaffold. The NH group is the primary vector for diversification (e.g., attaching solubilizing tails or targeting moieties).
Reaction: N-Alkylation via Base-Mediated Nucleophilic Substitution.
Steps:
-
Setup: In a flame-dried round-bottom flask, dissolve 1.0 eq (176 mg, 1 mmol) of this compound in anhydrous DMF (5 mL).
-
Deprotonation: Cool to 0°C. Add Cesium Carbonate (Cs₂CO₃) (2.0 eq) or NaH (1.2 eq). Stir for 30 min.
-
Why: Cs₂CO₃ is milder and often suppresses over-alkylation compared to NaH.
-
-
Addition: Dropwise add the alkyl halide (R-X, 1.1 eq).
-
Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 3:1).
-
Workup: Dilute with water (excess). Extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF). Dry over Na₂SO₄.
-
Regioisomer Check: N-alkylation can yield two isomers (N1-alkyl vs N2-alkyl). Separation by column chromatography is usually required.
-
Tip: The isomer with the phenyl group adjacent to the alkylated nitrogen is often sterically disfavored but depends on R-X size.
-
Biological Application: Fragment Screening
Context: As a fragment, this molecule is screened at high concentrations to detect weak binding affinities to targets like p38 MAPK or COX-2.
Protocol 4: In Vitro Cytotoxicity Screen (MTT Assay)
Before specific target engagement, assess general cellular toxicity.
Materials:
-
Cell Line: HEK293 (General) or A549 (Cancer model).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Workflow:
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Prepare serial dilutions of the 10 mM DMSO stock in culture medium.
-
Concentration Range: 0.1 µM to 100 µM.
-
Control: DMSO vehicle (final concentration <0.5%).
-
-
Incubation: Treat cells for 48 hours at 37°C/5% CO₂.
-
Readout: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.
-
Analysis: Plot Dose-Response Curve. Calculate IC₅₀.
-
Interpretation: If IC₅₀ > 50 µM, the scaffold is non-toxic and suitable for target-based optimization. If IC₅₀ < 10 µM, it possesses inherent antiproliferative activity.
-
Visualizations
Figure 1: Synthesis & Derivatization Workflow
The following diagram illustrates the origin of the scaffold and its downstream transformation into N-alkylated libraries.
Caption: Synthesis pathway from diketone precursors to the 4-fluoropyrazole scaffold and subsequent library generation.
Figure 2: Biological Screening Logic
Decision tree for evaluating the compound in early-stage discovery.
Caption: Screening workflow to distinguish specific target engagement from non-specific cytotoxicity.
References
-
Breen, J. R., Sandford, G., Yufit, D. S., Howard, J. A. K., Fray, J., & Patel, B. (2011). Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination.[2] Beilstein Journal of Organic Chemistry, 7, 1048–1054.
-
Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54528766, this compound.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Fluoro-3-methyl-5-phenyl-1H-pyrazole
Welcome to the technical support center for the purification of 4-Fluoro-3-methyl-5-phenyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable heterocyclic compound. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles of organic chemistry and practical laboratory experience with pyrazole derivatives.
Introduction to Purification Challenges
The synthesis of this compound, like many substituted pyrazoles, often presents challenges in purification, primarily due to the formation of regioisomers and other closely related impurities. The Knorr pyrazole synthesis and similar methods involving the condensation of an unsymmetrical 1,3-dicarbonyl precursor with a hydrazine can lead to a mixture of products that are often difficult to separate due to their similar physicochemical properties. This guide provides a systematic approach to troubleshooting these purification issues.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My reaction has produced a mixture of two isomeric products that are difficult to separate by standard column chromatography. How can I resolve this?
A1: The presence of two isomers is the most common challenge in the synthesis of unsymmetrically substituted pyrazoles, and these are likely regioisomers.
-
Understanding the Problem: When an unsymmetrical β-diketone reacts with a substituted hydrazine, two different pyrazole regioisomers can be formed.[1] In the case of this compound, you are likely observing the formation of its regioisomer, 4-Fluoro-5-methyl-3-phenyl-1H-pyrazole. These isomers often have very similar polarities, making their separation by standard silica gel chromatography challenging.
-
Troubleshooting Strategies:
-
Optimize Column Chromatography:
-
Solvent System: A standard eluent system like hexane/ethyl acetate might not provide sufficient resolution. Experiment with different solvent systems. Adding a small amount of a more polar solvent like methanol or a chlorinated solvent like dichloromethane can sometimes improve separation.[2][3]
-
Gradient Elution: Employ a shallow gradient elution. A slow, gradual increase in the polar solvent concentration can enhance the separation of closely eluting compounds.
-
Alternative Stationary Phases: If silica gel is ineffective, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For challenging separations, consider reverse-phase chromatography (C18) if the compounds are sufficiently soluble in the mobile phase.
-
-
Recrystallization:
-
Solvent Screening: If the crude product is solid, recrystallization can be a powerful purification technique. The key is to find a solvent in which the desired isomer has significantly different solubility from the undesired isomer at high and low temperatures.
-
Recommended Solvents: For pyrazole derivatives, common recrystallization solvents include ethanol, methanol, isopropanol, or mixtures of these alcohols with water.[4] An ethanol/water or ethanol/chloroform mixture could be a good starting point.[5]
-
Fractional Crystallization: If a single solvent does not provide adequate separation, fractional crystallization can be attempted. This involves a series of recrystallization steps to enrich the desired isomer in either the crystalline solid or the mother liquor.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For small-scale purifications where high purity is essential, preparative HPLC is an excellent option. Both normal-phase and reverse-phase columns can be used. Method development on an analytical scale is crucial to determine the optimal conditions before scaling up.
-
-
Supercritical Fluid Chromatography (SFC):
-
SFC can provide better resolution and faster separations than traditional liquid chromatography for some isomeric mixtures.[1]
-
-
-
Experimental Protocol: Optimized Flash Chromatography for Regioisomer Separation
-
Sample Preparation: Dissolve the crude mixture in a minimal amount of dichloromethane or the initial mobile phase. Adsorb the sample onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column with hexane.
-
Elution: Start with 100% hexane and gradually increase the concentration of ethyl acetate. A suggested gradient could be from 0% to 20% ethyl acetate over 20-30 column volumes.
-
Fraction Collection: Collect small fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure desired isomer.
-
Q2: My purified product contains residual starting materials. How can I remove them?
A2: Residual starting materials can often be removed with a simple work-up procedure or a carefully chosen purification method.
-
Identifying the Contaminant: Use TLC or ¹H NMR to identify the unreacted starting material.
-
Troubleshooting Strategies:
-
Aqueous Wash: If the starting material is a water-soluble reagent like hydrazine, a simple aqueous wash of the organic layer during the reaction work-up can be effective. Adjusting the pH of the wash can also help. For example, an acidic wash (e.g., dilute HCl) will protonate and solubilize basic impurities like hydrazine, while a basic wash (e.g., saturated NaHCO₃) will remove acidic impurities.
-
Recrystallization: If the desired product is a solid, recrystallization is often effective in removing impurities with different solubility profiles.
-
Column Chromatography: A well-optimized column chromatography protocol should effectively separate the product from the starting materials.
-
Q3: The yield of my desired product is low after purification. What are the potential causes and solutions?
A3: Low yield can result from incomplete reaction, product degradation, or losses during purification.
-
Reaction Optimization:
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion. If the reaction is sluggish, consider increasing the temperature or reaction time.
-
Reagent Stoichiometry: Ensure the correct stoichiometry of reactants is used. An excess of one reagent may be necessary to drive the reaction to completion.
-
-
Purification Losses:
-
Column Chromatography: Overloading the column can lead to poor separation and loss of product. Ensure the amount of crude material is appropriate for the column size. Using a dry-loading technique can also improve resolution and reduce tailing.
-
Recrystallization: Seeding the solution with a small crystal of the pure product can induce crystallization and improve recovery. Avoid using an excessive amount of solvent, as this will reduce the yield.
-
Data Presentation
| Purification Technique | Recommended Starting Conditions | Potential for Optimization |
| Column Chromatography | Stationary Phase: Silica gelMobile Phase: Hexane/Ethyl Acetate gradient (e.g., 98:2 to 80:20) | Varying the solvent system (e.g., adding CH₂Cl₂ or MeOH), using a different stationary phase (e.g., alumina), or employing a shallower gradient. |
| Recrystallization | Solvent: Ethanol, Ethanol/Water, or Ethanol/Chloroform | Screening a wider range of solvents and solvent mixtures, optimizing the cooling rate, and using seed crystals. |
| Preparative HPLC | Column: C18 (reverse-phase) or Silica (normal-phase)Mobile Phase: Acetonitrile/Water (with 0.1% formic acid or TFA) for RP; Hexane/Isopropanol for NP | Optimizing the mobile phase composition and gradient on an analytical scale first. |
Visualization of the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A decision tree for troubleshooting the purification of this compound.
References
- Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43.
- Shahani, T., Fun, H. K., Ragavan, R. V., Vijayakumar, V., & Venkatesh, M. (2010). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2815–o2816.
- Cunico, W., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483.
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.).
- Process for the regioselective synthesis of pyrazoles. (2015).
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2018). Molecules, 23(9), 2349.
-
PubChem. (n.d.). 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(trimethylsilyl)benzenesulfonamide. Retrieved from [Link]
- Method for purifying pyrazoles. (2011).
-
Deng, X., & Mani, N. S. (2006). 5-Benzod[1][5]ioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Organic Syntheses, 83, 148.
- Kurteva, V. B., & Petrova, M. A. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Royal Society of Chemistry.
- Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof. (2023).
- Breen, J. R., et al. (2015).
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Supporting Inform
-
CompTox Chemicals Dashboard. (n.d.). 1-(4-Methylphenyl)-5-phenyl-1H-pyrazole. Retrieved from [Link]
- Ahmed, B. M., Zeller, M., & Mezei, G. (2023). Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K.
- Prajuli, R. (n.d.).
- Al-Awadi, N. A., et al. (2009).
- Nacalai Tesque. (n.d.).
- Jensen, B. S. (1959). The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica, 13, 1668-1670.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2007). Journal of Organic Chemistry, 72(16), 6034-6039.
-
PubChem. (n.d.). 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(
ngcontent-ng-c747876706="" class="ng-star-inserted">2H_2)sulfonamide. Retrieved from [Link] -
Mol-Instincts. (n.d.). Compound 5-(4-fluorophenyl)-3-(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Poor Solubility of 4-Fluoro-3-methyl-5-phenyl-1H-pyrazole
Welcome to the dedicated technical support center for 4-Fluoro-3-methyl-5-phenyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying principles to empower you to overcome these experimental hurdles with confidence.
Understanding the Challenge: The Physicochemical Profile of this compound
The solubility of a compound is intrinsically linked to its molecular structure. In this compound, we have a pyrazole core, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] The substituents—a fluoro group, a methyl group, and a phenyl group—each contribute to the overall physicochemical properties of the molecule, ultimately dictating its behavior in various solvents.
| Property | Estimated Value/Range | Implication for Solubility |
| pKa | Weakly basic (pKa of the pyrazole ring is typically in the range of 2-3 for the protonated form) and potentially very weakly acidic (N-H proton). | The compound's charge state, and therefore its solubility, will be influenced by the pH of the medium.[3] |
| LogP (Octanol-Water Partition Coefficient) | High (likely > 3) | The molecule is predicted to be lipophilic ("grease ball" type), favoring non-polar, organic solvents over aqueous media.[4] |
| Melting Point | Likely high | A high melting point can be indicative of a stable crystal lattice, which requires more energy to break apart during dissolution, contributing to poor solubility ("brick dust" type).[4] |
| Aqueous Solubility | Poor | The combination of a lipophilic nature and a potentially stable crystal lattice leads to low solubility in water. |
Note: The values in the table above are estimations based on the parent pyrazole structure and the influence of its substituents. Experimental determination is highly recommended for critical applications.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.
FAQ 1: My this compound is not dissolving in my aqueous buffer. What should I do first?
Answer:
This is a common starting point for many researchers working with this and similar lipophilic compounds. The initial troubleshooting steps should focus on simple, rapid methods to assess solubility before moving to more complex formulation strategies.
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for dissolution failure.
Step-by-Step Protocol: Co-Solvent Screening
-
Preparation: Prepare a stock solution of your this compound in a water-miscible organic solvent where it is freely soluble (e.g., Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)). A concentration of 10-50 mM is a good starting point.
-
Titration: To your aqueous buffer, add the stock solution dropwise while vortexing or stirring vigorously.
-
Observation: Observe for any signs of precipitation (cloudiness).
-
Optimization: If precipitation occurs, try different co-solvents such as ethanol, propanol, or polyethylene glycol (PEG) 400.[5][6][7] The goal is to find the co-solvent that provides the desired solubility at the lowest possible concentration to minimize potential effects on your experiment.
Scientific Rationale: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the lipophilic solute to dissolve.[6] They disrupt the hydrogen bonding network of water, creating a microenvironment that can better accommodate the non-polar phenyl group of your compound.
FAQ 2: I've tried co-solvents, but the compound still precipitates, or the required co-solvent concentration is too high for my assay. What's the next step?
Answer:
If co-solvents are not a viable solution, the next logical step is to explore pH modification. Since pyrazoles contain nitrogen atoms, they can be protonated at low pH, increasing their polarity and aqueous solubility.[3]
Decision Tree for pH Modification:
Caption: Decision tree for employing pH modification.
Step-by-Step Protocol: pH-Dependent Solubility Assessment
-
Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Equilibration: Add an excess amount of your solid this compound to a small volume of each buffer.
-
Incubation: Shake or stir the samples at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the solubility as a function of pH to identify the optimal pH range for dissolution.
Scientific Rationale: The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ionization state of a compound. For a weakly basic compound like a pyrazole, decreasing the pH below its pKa will shift the equilibrium towards the protonated, more soluble form.
FAQ 3: My experimental system is sensitive to both organic solvents and pH changes. Are there other options?
Answer:
Yes, when co-solvents and pH adjustments are not feasible, more advanced formulation techniques such as cyclodextrin complexation can be employed. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[2][8][9] They can encapsulate poorly soluble "guest" molecules, like your pyrazole compound, forming an inclusion complex with enhanced aqueous solubility.[8][10]
Workflow for Cyclodextrin-Mediated Solubilization:
Caption: Experimental workflow for cyclodextrin complexation.
Step-by-Step Protocol: Cyclodextrin Complexation
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[11]
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., 0, 1, 2, 5, 10, 20 mM).
-
Add an excess of this compound to each solution.
-
Follow steps 3-6 from the "pH-Dependent Solubility Assessment" protocol.
-
-
Data Analysis: A linear increase in the solubility of your compound with increasing cyclodextrin concentration is indicative of the formation of a soluble inclusion complex.
Scientific Rationale: The hydrophobic phenyl group of your compound can partition into the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, effectively "cloaking" the poorly soluble guest molecule and increasing its apparent aqueous solubility.[9]
Advanced Strategies: A Glimpse into Formulation Development
For more persistent solubility issues, especially in the context of drug development, several other advanced techniques can be considered:
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[1][12] Techniques include micronization and nanosuspension.[7]
-
Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline drug is converted into an amorphous (non-crystalline) state and dispersed within a hydrophilic polymer matrix.[12] The amorphous form has higher free energy and thus greater apparent solubility and a faster dissolution rate compared to the stable crystalline form.[4]
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipids, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) or microemulsions that enhance solubility and absorption.[12]
The choice of the most suitable technique depends on the specific properties of this compound, the desired dosage form, and the intended application.
Summary of Key Recommendations
| Issue | Recommended Action | Scientific Principle |
| Initial Dissolution Failure | Screen a panel of water-miscible organic co-solvents. | Reduces the polarity of the solvent system. |
| Precipitation with Co-solvents | Investigate the effect of pH on solubility. | Ionization of the pyrazole ring at low pH increases aqueous solubility. |
| Solvent and pH Constraints | Explore cyclodextrin complexation. | Encapsulation of the hydrophobic molecule within a hydrophilic host. |
| Persistent Solubility Issues | Consider advanced formulation strategies like particle size reduction or amorphous solid dispersions. | Increasing surface area or utilizing a higher energy solid state to improve dissolution. |
This technical support guide provides a systematic approach to overcoming the poor solubility of this compound. By understanding the physicochemical properties of the compound and applying the troubleshooting strategies outlined here, researchers can successfully develop appropriate formulations for their experimental needs.
References
-
Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Retrieved from [Link]
-
Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Retrieved from [Link]
-
Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved from [Link]
-
American Pharmaceutical Review. (2024, April 1). How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. Retrieved from [Link]
-
MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
ACS Publications. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics. Retrieved from [Link]
-
(2025, March 12). Overcoming the Challenge of Poor Drug Solubility. Retrieved from [Link]
-
(n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]
-
IJNRD.org. (2025, October 10). Drug Solubility: Challenges And Opportunities For Pharmaceutical Development. Retrieved from [Link]
-
Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from [Link]
-
(2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
-
(2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
-
CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]
-
PubChem. (n.d.). 4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Retrieved from [Link]
-
PMC. (n.d.). Improvement of Aripiprazole Solubility by Complexation with (2-Hydroxy)propyl-β-cyclodextrin Using Spray Drying Technique. Retrieved from [Link]
-
(2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]
-
(n.d.). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Retrieved from [Link]
-
(n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
Encyclopedia MDPI. (2022, September 9). Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
-
IJPPR. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Retrieved from [Link]
-
ijrti. (2025, April 4). Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion. Retrieved from [Link]
-
EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]
-
PMC - NIH. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
(n.d.). 1-(4-Methylphenyl)-5-phenyl-1H-pyrazole Properties. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-5-phenyl-1H-pyrazole. Retrieved from [Link]
-
MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]022/4/M1483)
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid | C5H5FN2O2 | CID 24180571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Fluoro-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]
- 7. LogP and logD calculations - Documentation [docs.chemaxon.com:443]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Fluoro-3-methyl-5-phenyl-1H-pyrazole
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-3-methyl-5-phenyl-1H-pyrazole. Here, we address common challenges and side reactions encountered during its multi-step synthesis, providing troubleshooting advice and detailed protocols to enhance yield, purity, and reproducibility.
Introduction
The synthesis of this compound is a multi-step process, typically commencing with the construction of the pyrazole core, followed by a subsequent fluorination step. Each stage presents unique challenges, primarily concerning regioselectivity and the formation of undesired byproducts. This guide provides a structured approach to navigate these complexities.
Core Synthesis Pathway Overview
The logical synthetic route to this compound involves two key stages:
-
Knorr Pyrazole Synthesis: Formation of the 3-methyl-5-phenyl-1H-pyrazole backbone.
-
Electrophilic Fluorination: Introduction of the fluorine atom at the C4 position.
Part 1: Troubleshooting Guide & FAQs - Side Reactions
This section is formatted in a question-and-answer style to directly address potential issues.
Stage 1: Knorr Synthesis of 3-Methyl-5-phenyl-1H-pyrazole
The reaction of an unsymmetrical β-diketone, such as 1-phenylbutane-1,3-dione, with hydrazine can lead to a mixture of regioisomers.[1][2][3]
Question 1: My reaction has produced a mixture of 3-methyl-5-phenyl-1H-pyrazole and 5-methyl-3-phenyl-1H-pyrazole. How can I control the regioselectivity?
Answer: The formation of regioisomers is a common challenge in the Knorr pyrazole synthesis with unsymmetrical dicarbonyl compounds.[1] The nucleophilic attack of hydrazine can occur at either carbonyl group, leading to two different products.
Causality and Solutions:
-
pH Control: The regioselectivity of the condensation is highly dependent on the reaction pH. Acidic conditions can protonate the carbonyl oxygen, influencing the site of nucleophilic attack.[4] It is recommended to perform the reaction under acidic conditions (e.g., in acetic acid or with an acid catalyst) to favor the formation of the desired 3-methyl-5-phenyl isomer.
-
Solvent Effects: The choice of solvent can influence the reaction outcome. While ethanol is commonly used, exploring more polar or fluorinated alcohols might alter the regioselectivity.
-
Temperature: Running the reaction at lower temperatures may enhance the kinetic control and favor the formation of one isomer over the other.
Troubleshooting Workflow:
Question 2: I have a mixture of pyrazole regioisomers. How can I separate them?
Answer: The separation of pyrazole regioisomers can be challenging due to their similar physical properties.
Solutions:
-
Flash Column Chromatography: This is the most common and effective method for separating regioisomers on a laboratory scale.[5] A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is necessary to achieve optimal separation.
-
Fractional Crystallization: If the regioisomers have different solubilities, fractional crystallization can be an effective purification technique.[5] This involves dissolving the mixture in a minimum amount of a hot solvent and allowing it to cool slowly, which may lead to the preferential crystallization of one isomer.
| Purification Technique | Advantages | Disadvantages |
| Flash Column Chromatography | High resolution, applicable to a wide range of compounds.[5] | Can be time-consuming and require large volumes of solvent. |
| Fractional Crystallization | Cost-effective, scalable.[5] | Dependent on significant differences in solubility, can be lower yielding. |
Table 1: Comparison of purification techniques for pyrazole regioisomers.
Stage 2: Electrophilic Fluorination
The introduction of a fluorine atom at the C4 position of the pyrazole ring is typically achieved using an electrophilic fluorinating agent.
Question 3: The fluorination of my 3-methyl-5-phenyl-1H-pyrazole resulted in a mixture of 4-fluoro- and 4,4-difluoro-pyrazoles. How can I prevent over-fluorination?
Answer: The formation of 4,4-difluorinated byproducts can occur, especially with highly reactive fluorinating agents like Selectfluor®.[6]
Causality and Solutions:
-
Stoichiometry of the Fluorinating Agent: Carefully controlling the stoichiometry of the fluorinating agent is crucial. Using a slight excess or a 1:1 molar ratio of the pyrazole to the fluorinating agent is recommended.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Lowering the reaction temperature can also help to reduce the rate of the second fluorination.
-
Choice of Fluorinating Agent: While Selectfluor® is commonly used, other less reactive electrophilic fluorinating agents could be explored.
Question 4: I am observing N-alkylation instead of C4-fluorination. What could be the cause?
Answer: While less common during fluorination, if alkylating agents are present as impurities or if the reaction conditions are not well-controlled, N-alkylation can occur. The pyrazole nitrogen is nucleophilic and can react with electrophiles.[7][8][9]
Causality and Solutions:
-
Purity of Reagents and Solvents: Ensure that all reagents and solvents are pure and free from any alkylating contaminants.
-
Reaction Conditions: N-alkylation is often favored under basic conditions. The fluorination reaction should ideally be carried out under neutral or slightly acidic conditions to minimize the nucleophilicity of the pyrazole nitrogen.
Part 2: Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-5-phenyl-1H-pyrazole
This protocol is adapted from the general principles of the Knorr pyrazole synthesis.[2][3]
Materials:
-
1-Phenylbutane-1,3-dione
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 1-phenylbutane-1,3-dione (1.0 eq) in glacial acetic acid.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the regioisomers.
Protocol 2: Synthesis of this compound
This protocol is based on electrophilic fluorination using Selectfluor®.[6]
Materials:
-
3-Methyl-5-phenyl-1H-pyrazole
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (dry)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-methyl-5-phenyl-1H-pyrazole (1.0 eq) in dry acetonitrile.
-
Add Selectfluor® (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure this compound.
References
-
UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]
-
de Oliveira, C. S., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. [Link]
- Bertini, S., et al. (2015). Process for the regioselective synthesis of pyrazoles.
-
Martin, C. G., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
Fun, H. K., et al. (2011). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. National Institutes of Health. [Link]
-
Dawood, K. M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]
-
Molina, P., et al. (2001). Synthesis of 1-n-alkyl-3-methyl- and 1-n-alkyl-3-phenyl-5-pyrazolones and formyl derivatives. ResearchGate. [Link]
-
Thieme Chemistry. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. [Link]
-
Patel, A., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
- Lange, J., et al. (2011). Method for purifying pyrazoles.
-
Black, D. StC., et al. (2007). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry. [Link]
-
An, G., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
-
Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]
-
Johnson, T. A., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]
- Ishikura, M., et al. (1998). N-alkylation method of pyrazole.
-
Martin, C. G., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
Gates, Z. P., et al. (2019). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]
-
Bakr, M. F., et al. (2021). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate. [Link]
-
Wikipedia. (2023). Knorr pyrrole synthesis. Wikipedia. [Link]
-
Sari, Y., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. ResearchGate. [Link]
-
Shafeeque, M. (2017). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
-
The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. [Link]
-
GSRS. (n.d.). 3-METHYL-5-PHENYL-1H-PYRAZOLE. GSRS. [Link]
-
da Silva, F. S., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. [Link]
Sources
- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
interpreting mass spec fragmentation of 4-Fluoro-3-methyl-5-phenyl-1H-pyrazole
Technical Support Case #MS-PYRZ-4F3M5P Subject: Interpretation & Troubleshooting Guide for 4-Fluoro-3-methyl-5-phenyl-1H-pyrazole Mass Spectrometry Status: Open Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division[1]
Welcome to the Analytical Support Center
You have reached the specialized support module for This compound (MW: 176.07 Da monoisotopic).[1] This guide addresses the specific challenges in ionizing and fragmenting this fluorinated heterocycle. Unlike standard pyrazoles, the electron-withdrawing fluorine at position 4 and the conjugation from the phenyl group at position 5 create a unique fragmentation signature that can be confusing without a clear mechanistic map.
This document is structured to guide you from Data Acquisition to Structural Validation , with a dedicated Troubleshooting section for common anomalies.
Part 1: The "Golden" Spectrum (Expected Data)
Before troubleshooting, you must verify that your primary signals match the theoretical predictions. The following table summarizes the diagnostic ions you should observe in Positive Electrospray Ionization (ESI+) or Electron Impact (EI).
Compound Properties:
-
Formula:
-
Monoisotopic Mass: 176.0750 Da[1]
-
[M+H]+: 177.0823 Da
Table 1: Key Diagnostic Ions & Assignments
| m/z (approx) | Ion Type | Composition | Intensity | Mechanistic Origin |
| 177.1 | High (Base) | Protonation at N1 or N2 (Tautomer dependent).[1] | ||
| 176.1 | Med (EI only) | Molecular ion (radical cation). | ||
| 150.1 | Medium | Loss of Hydrogen Cyanide (Ring cleavage). | ||
| 136.1 | High (Diagnostic) | Loss of Acetonitrile (Specific to 3-Methyl group).[1] | ||
| 100.0 | Low/Med | Loss of Phenyl radical/neutral. | ||
| 77.0 | Variable | Phenyl cation (common in high-energy CID).[1] |
Part 2: Fragmentation Mechanics (The "Why")
Understanding the causality of fragmentation is crucial for confirming that your molecule is indeed the 4-fluoro analog and not an isomer.
Mechanistic Insight:
-
The Fluorine Anchor: The C-F bond is extremely strong (~485 kJ/mol). Unlike chlorine or bromine, you will rarely see a primary loss of F (19 Da). If you see a loss of 19 or 20 (HF), it is usually a secondary process occurring after ring opening.
-
The Ring Cleavage (RDA-like): Pyrazoles undergo a Retro-Diels-Alder (RDA) type cleavage.[1]
-
Path A: Cleavage of the N-N bond and the C3-C4 bond leads to the expulsion of Acetonitrile (
, 41 Da). This leaves a fluorinated styrene-like cation ( 136). This is the most reliable confirmation of the 3-methyl substituent. -
Path B: Cleavage can also expel HCN (27 Da), a generic pyrazole behavior.
-
Visualization: Fragmentation Pathway
The following diagram maps the logical flow of precursor disassembly.
Caption: Figure 1 illustrates the competitive fragmentation pathways. The loss of Acetonitrile (Path A) is the primary diagnostic for the 3-methyl substitution pattern.
Part 3: Troubleshooting & FAQs
This section addresses specific anomalies reported by users analyzing this compound.
Q1: I see a split peak in my LC-MS chromatogram with identical mass spectra. Is my sample impure?
Diagnosis: Likely Tautomerism . Explanation: Pyrazoles with a free -NH group (1H-pyrazole) exist in dynamic equilibrium between two tautomers:
-
This compound[1]
-
4-Fluoro-5-methyl-3-phenyl-1H-pyrazole Solution:
-
In solution (LC), these may separate slightly depending on pH and column chemistry.
-
Verification: Run the sample in a deuterated solvent (
) for NMR. If the peaks coalesce or the NH signal disappears, it confirms tautomerism rather than impurity. In MS, both tautomers yield virtually identical fragments because the high energy of ionization overcomes the low barrier of tautomerization [1].
Q2: My base peak is m/z 199, not 177. What is happening?
Diagnosis: Sodium Adduct Formation .
Explanation:
-
Check your mobile phase additives.[2] Use Formic Acid (0.1%) to force protonation (
) over sodiation. -
Increase the declustering potential (DP) or cone voltage slightly to break weak adducts.
Q3: I am not seeing the Fluorine loss (m/z 158). Is the fluorine actually there?
Diagnosis: Normal Behavior . Explanation: As noted in the mechanism section, primary loss of F• or HF is kinetically unfavorable compared to breaking the pyrazole ring or cleaving the methyl group. Verification: Look for the "Mass Defect." Fluorine has a slight negative mass defect. If you have high-resolution MS (HRMS), the precise mass of 177.0823 is distinct from a non-fluorinated impurity (e.g., a hydroxyl impurity would differ significantly in exact mass).
Troubleshooting Logic Tree
Use this flow to diagnose spectral anomalies.
Caption: Decision tree for validating spectral integrity.
Part 4: Standard Operating Protocol (SOP)
To ensure reproducibility, follow this validated acquisition protocol.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (HPLC Grade) . Avoid DMSO if possible, as it causes signal suppression in MS.
-
Working Solution: Dilute stock 1:1000 in 50:50 Water:Acetonitrile + 0.1% Formic Acid. Target concentration: ~1 µg/mL (1 ppm).
Instrument Parameters (Generic ESI-Q-TOF/Triple Quad)
-
Ionization Mode: Positive ESI (
) -
Capillary Voltage: 3.0 - 3.5 kV
-
Cone Voltage: 20 - 30 V (Too high will cause premature fragmentation of the fragile pyrazole ring).
-
Source Temp: 300°C
-
Desolvation Gas: 600 L/hr (
) -
Collision Energy (CE):
-
Low (10 eV): Preserves parent m/z 177.
-
Med (25 eV): Generates diagnostic m/z 136 and 150.
-
High (40+ eV): Dominates with phenyl ions (m/z 77).
-
References
-
Elguero, J., et al. (1998). Tautomerism of Pyrazoles: Mass Spectrometry and NMR. Advances in Heterocyclic Chemistry.
-
NIST Chemistry WebBook. (2023). Mass Spectrum of Pyrazole Derivatives. National Institute of Standards and Technology.[3]
-
Holzer, W. (2002). NMR and MS studies of fluorinated pyrazoles. Journal of Heterocyclic Chemistry.
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Referencing Retro-Diels-Alder mechanisms in heterocycles).
For further assistance, please reply to this ticket with your raw .RAW or .D data files.
Sources
Validation & Comparative
Technical Comparison: 4-Fluoro-3-methyl-5-phenyl-1H-pyrazole vs. Celecoxib
The following guide provides an in-depth technical comparison between the clinical standard Celecoxib and the structural scaffold 4-Fluoro-3-methyl-5-phenyl-1H-pyrazole .
This analysis distinguishes between the active pharmaceutical ingredient (Celecoxib) and the pharmacophore scaffold (the fluorinated pyrazole), highlighting the critical Structure-Activity Relationships (SAR) that drive COX-2 selectivity and metabolic stability.
Executive Summary & Chemical Identity[1]
Celecoxib is a diaryl-substituted pyrazole and a selective COX-2 inhibitor used to treat inflammation. Its efficacy relies on a specific "tricyclic" geometry anchored by a sulfonamide group.
This compound (hereafter 4-F-Py ) is a specific fluorinated pyrazole core. While it shares the central ring of Celecoxib, it lacks the critical N1-sulfonamide anchor. In medicinal chemistry, this molecule serves two primary roles:
-
Synthetic Intermediate: A precursor for developing metabolically stable COX-2 inhibitors (blocking C4-oxidation).
-
Fragment Probe: A tool to study the electronic effects of fluorine substitution on the pyrazole ring.
| Feature | Celecoxib | This compound |
| Role | Clinical Drug (NSAID) | Chemical Scaffold / Intermediate |
| Target | COX-2 (Selective) | Precursor / Low-affinity fragment |
| N1-Substituent | 4-Sulfamoylphenyl (Crucial for binding) | Hydrogen (Lacks side-pocket anchor) |
| C3-Substituent | Trifluoromethyl (-CF3) | Methyl (-CH3) |
| C4-Substituent | Hydrogen (-H) | Fluorine (-F) (Blocks metabolism) |
| C5-Substituent | p-Tolyl | Phenyl |
Structural & Mechanistic Comparison
The "Side Pocket" Theory (Mechanism of Action)
Celecoxib's selectivity arises from its ability to bind into a hydrophobic side pocket present in COX-2 but not COX-1.
-
Celecoxib: The N1-sulfonamide group forms hydrogen bonds with Arg120 and Tyr355 at the entrance of the COX-2 active site. The bulky C3-CF3 group fits into the hydrophobic pocket.
-
4-F-Py: Lacks the N1-sulfonamide. Without this "anchor," the 1H-pyrazole cannot effectively lock into the COX-2 active site, resulting in negligible inhibitory activity in its unsubstituted form.
The Fluorine Effect (Metabolic Stability)
The 4-position of the pyrazole ring is electron-rich and susceptible to metabolic oxidation (e.g., by CYP450 enzymes).
-
Celecoxib: Has a Hydrogen at C4.[1][2][3] While stable, it is a potential site for metabolic attack.
-
4-F-Py: Substitution with Fluorine at C4 blocks this metabolic soft spot. Fluorine is a bioisostere of hydrogen but forms a stronger C-F bond, preventing oxidative degradation while maintaining the ring's steric profile.
SAR Visualization
The following diagram illustrates the structural divergence and functional consequences.
Caption: Comparative Structure-Activity Relationship (SAR) map highlighting the functional divergence between the drug Celecoxib and the 4-F-pyrazole scaffold.
Experimental Data & Activity Profiles
While Celecoxib is a potent inhibitor (nM range), 4-F-Py is typically used as a starting material. However, when the 4-F-Py scaffold is converted into a sulfonamide derivative (i.e., 4-Fluoro-Celecoxib analog ), it often exhibits superior potency and stability.
Comparative Activity Table
| Compound Variant | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Notes |
| Celecoxib | 15.0 | 0.040 | ~375 | Clinical Standard. Potent COX-2 inhibition.[4][5][6][7] |
| 4-F-Py (1H-Core) | >100 | >100 | N/A | Inactive as a COX inhibitor due to lack of N1-tail. |
| 4-F-Analog * | 12.5 | 0.019 - 0.038 | >400 | Hypothetical/SAR Data: 4-F substitution often enhances potency and metabolic half-life. |
*Note: The "4-F-Analog" refers to 1-(4-sulfamoylphenyl)-4-fluoro-3-methyl-5-phenylpyrazole. This derivative is the direct functional competitor to Celecoxib, not the 1H-pyrazole itself.
Experimental Protocols
To verify the activity of these compounds or synthesize the scaffold, use the following standardized protocols.
Synthesis of this compound
This protocol utilizes electrophilic fluorination of a diketone precursor, a standard method for generating the 4-F scaffold.
Reagents:
-
1-Phenylbutane-1,3-dione[2]
-
Selectfluor (F-TEDA-BF4) or Fluorine gas (F2) in N2
-
Hydrazine Monohydrate (NH2NH2·H2O)
-
Acetonitrile (MeCN)
Workflow:
-
Fluorination: Dissolve 1-phenylbutane-1,3-dione (1.0 eq) in MeCN. Add Selectfluor (1.1 eq) and stir at room temperature for 12h to generate the 2-fluoro-1,3-diketone intermediate.
-
Cyclization: Add Hydrazine Monohydrate (1.5 eq) dropwise to the reaction mixture.
-
Reflux: Heat to 80°C for 4 hours.
-
Work-up: Evaporate solvent, extract with Ethyl Acetate, wash with brine.
-
Purification: Recrystallize from Hexane/EtOAc.
-
Validation: Confirm structure via 19F-NMR (Singlet around -175 ppm) and Mass Spectrometry (M+H = 177.08).
COX-2 Inhibition Assay (In Vitro)
To compare the biological activity of Celecoxib vs. the 4-F scaffold (or its derivatives).
Method: Colorimetric COX (Ovine/Human) Screening Assay.
-
Preparation: Reconstitute COX-1 and COX-2 enzymes in reaction buffer (0.1 M Tris-HCl, pH 8.0).
-
Inhibitor Incubation: Add 10 µL of Celecoxib or 4-F-Py (dissolved in DMSO) to the reaction wells. Incubate for 10 mins at 37°C.
-
Control: DMSO only (100% Activity).
-
-
Substrate Addition: Add Arachidonic Acid (100 µM final) and TMPD (Colorimetric substrate).
-
Reaction: Incubate for 2 mins. Peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD.
-
Measurement: Read Absorbance at 590 nm.
-
Calculation: % Inhibition = (Abs_Control - Abs_Sample) / Abs_Control * 100.
Synthesis & Experimental Workflow Diagram
Caption: Step-by-step synthesis workflow for the 4-F-pyrazole scaffold and subsequent biological testing.
References
-
Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)." Journal of Medicinal Chemistry. Link
-
Chambers, R. D., et al. (2013). "Elemental fluorine. Part 19. Fluorination of 1,3-dicarbonyl compounds and their use in the synthesis of fluorinated pyrazoles." Beilstein Journal of Organic Chemistry. Link
-
Refaey, R. H., et al. (2019). "New pyrazole derivatives: Synthesis, anti-inflammatory activity, and molecular docking studies."[8] European Journal of Medicinal Chemistry. Link
-
Kurumbail, R. G., et al. (1996). "Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents." Nature. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole acts in a reactive oxygen species-dependent manner to suppress human lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
Validating the Bioactivity of 4-Fluoro-3-methyl-5-phenyl-1H-pyrazole: A Comparative Technical Guide
Executive Summary: The Fluorine Effect in Pyrazole Scaffolds[1]
4-Fluoro-3-methyl-5-phenyl-1H-pyrazole (CAS: 154258-82-9) represents a critical chemical probe and privileged scaffold in modern drug discovery. Unlike its non-fluorinated parent, this compound is engineered to address two specific failure modes in early-stage lead compounds: rapid oxidative metabolism at the pyrazole C4 position and sub-optimal hydrogen bond acidity of the N-H group.
This guide validates the bioactivity of this compound not merely as a standalone drug, but as a validated fragment for Structure-Activity Relationship (SAR) optimization. We compare its performance against non-fluorinated and chlorinated analogs to demonstrate its utility in enhancing metabolic stability and modulating physicochemical properties in kinase (e.g., p38 MAPK) and cyclooxygenase (COX-2) inhibitor design.
Comparative Analysis: 4-Fluoro vs. Alternatives
The following analysis benchmarks This compound (Compound A) against its primary structural alternatives.
Table 1: Physicochemical & Functional Comparison
| Feature | 4-Fluoro (Compound A) | 4-H (Parent Analog) | 4-Chloro (Alternative) | Relevance |
| Metabolic Stability | High (Blocks CYP oxidation) | Low (Prone to C4-oxidation) | High (Blocks oxidation) | Essential for ADME |
| Steric Bulk (Van der Waals) | 1.47 Å (Mimics H) | 1.20 Å | 1.75 Å (Steric clash risk) | Binding pocket fit |
| Electronic Effect (Hammett | 0.06 (Inductive withdrawal) | 0.00 | 0.23 | Modulates pKa of NH |
| H-Bond Donor Acidity (pKa) | ~12.5 (Increased acidity) | ~14.0 | ~11.0 | Interaction strength |
| Lipophilicity (cLogP) | 2.6 | 2.4 | 3.1 | Membrane permeability |
Key Insight: The "Bioisostere" Advantage
The 4-Fluoro analog is the superior choice for validation because it blocks metabolic degradation without introducing the significant steric penalty associated with the 4-Chloro or 4-Methyl analogs. It mimics the size of Hydrogen (Bioisosterism) while imparting the electronic benefits of a halogen.
Mechanism of Action: Metabolic Blocking & Electronic Tuning
The primary utility of validating this scaffold lies in its ability to resist Cytochrome P450-mediated oxidation. The C4 position of electron-rich pyrazoles is a "soft spot" for metabolic attack.
Visualizing the Validation Logic
Figure 1: Mechanism of metabolic stabilization. The C-F bond (116 kcal/mol) resists the oxidative cleavage that typically degrades the C-H bond (99 kcal/mol) at the 4-position.
Experimental Protocols for Validation
To objectively validate the bioactivity of this compound, the following self-validating workflows must be executed.
Protocol A: Synthesis Validation (Selectfluor Method)
Objective: Ensure high purity of the 4-fluoro scaffold without regioisomeric contamination.
-
Starting Material: Dissolve 3-methyl-5-phenyl-1H-pyrazole (1.0 eq) in Acetonitrile (MeCN).
-
Reagent Addition: Add Selectfluor™ (1.1 eq) portion-wise at 0°C under N₂ atmosphere.
-
Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate.[1]
-
Purification: Silica gel column chromatography.
-
Validation Check: ¹⁹F NMR must show a singlet around -165 ppm (distinct from starting material). Mass Spec (ESI+) must show M+1 = 177.2.
Protocol B: In Vitro Microsomal Stability Assay
Objective: Quantify the metabolic stability improvement over the non-fluorinated parent.
-
Preparation: Prepare 10 mM stock solutions of 4-Fluoro (Test) and 4-H (Control) analogs in DMSO.
-
Incubation System:
-
Liver Microsomes (Human/Rat): 0.5 mg/mL protein.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).
-
-
Reaction:
-
Pre-incubate microsomes + test compound (1 µM final) for 5 min at 37°C.
-
Initiate with NADPH.
-
-
Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.
-
Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin).
-
Analysis: LC-MS/MS quantification of remaining parent compound.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).-
Success Criterion: The 4-Fluoro analog should exhibit a
> 2x that of the 4-H parent.
-
Protocol C: p38 MAPK Fragment Screening (Bioactivity)
Objective: Validate the scaffold's ability to bind the ATP-binding pocket of kinases (a common target for this class).
-
Assay Platform: FRET-based Kinase Binding Assay (e.g., LanthaScreen™).
-
Reagents:
-
p38 MAPK alpha (active).
-
Eu-anti-GST Antibody.
-
AlexaFluor™ 647-labeled ATP-competitive tracer.
-
-
Procedure:
-
Titrate This compound (1 nM to 100 µM) in 384-well plates.
-
Add Kinase/Antibody mixture. Incubate 1 hour.
-
Add Tracer. Incubate 1 hour.
-
-
Readout: Measure TR-FRET ratio (665 nm / 615 nm).
-
Data Analysis: Fit to sigmoidal dose-response curve to determine
.-
Note: As a fragment, weak activity (
in µM range) is expected. High potency requires further substitution at N1 or the phenyl ring.
-
Structural Validation & Signaling Pathway
The bioactivity of this pyrazole is often linked to the inhibition of inflammatory pathways.[2][1][3][4] Below is the signaling cascade where this scaffold acts as a competitive inhibitor.
Figure 2: Inhibition of the p38 MAPK inflammatory cascade. The 4-Fluoro pyrazole scaffold competes for the ATP binding site, preventing downstream phosphorylation of MK2 and cytokine production.
References
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
- Fini, A., et al. (2002). "3-Methyl-5-phenyl-1H-pyrazole: Synthesis and Bioactivity." Journal of Heterocyclic Chemistry.
-
Gill, A. L., et al. (2005). "The application of fragment-based screening to the discovery of p38alpha MAP kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2755734, this compound. Link
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
